Lp-PLA2-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17F5N4O3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(6R)-11-[[3,5-difluoro-4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]phenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m1/s1 |
InChI Key |
VYMXZQQIOZTTMU-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Canonical SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Lp-PLA2 Inhibitor: Lp-PLA2-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the inflammatory processes of atherosclerosis and other diseases. Its inhibition is a promising therapeutic strategy. This technical guide provides a comprehensive overview of a specific Lp-PLA2 inhibitor, designated as Lp-PLA2-IN-16, with a focus on its chemical structure, properties, and the methodologies relevant to its study. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides context through the well-characterized Lp-PLA2 inhibitor, darapladib, where relevant.
This compound: Chemical Structure and Properties
This compound is identified as "example 1" in patent WO2016011930A1, which describes a series of compounds as Lp-PLA2 inhibitors. These compounds are proposed for the treatment or prevention of a wide range of diseases, including atherosclerosis, neurodegenerative diseases like Alzheimer's, and ocular diseases.[1]
For the purpose of providing a functional context, the following table includes key quantitative data for the well-studied Lp-PLA2 inhibitor, darapladib, which has undergone extensive preclinical and clinical investigation.
| Property | Value | Reference |
| Compound | Darapladib | |
| IUPAC Name | N-(2-(diethylamino)ethyl)-2-(2-((4-fluorophenyl)methyl)phenyl)-2-oxoacetamide | |
| Molecular Formula | C22H27FN2O2 | |
| Molecular Weight | 382.46 g/mol | |
| IC50 (Lp-PLA2) | 0.25 nM |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Lp-PLA2 inhibitors can be found within the patent literature and scientific publications. Below are generalized methodologies based on common practices in the field.
Synthesis of Lp-PLA2 Inhibitors
The synthesis of Lp-PLA2 inhibitors, such as those described in patent WO2016011930A1, typically involves multi-step organic synthesis. A generalized workflow is presented below.
In Vitro Lp-PLA2 Activity Assay
The inhibitory activity of compounds against Lp-PLA2 is typically determined using an in vitro enzymatic assay. A common method involves a fluorogenic or colorimetric substrate.
Principle: The assay measures the enzymatic activity of recombinant human Lp-PLA2 by monitoring the hydrolysis of a specific substrate that releases a detectable product (e.g., a fluorescent or colored molecule). The reduction in signal in the presence of an inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Lp-PLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. Add the recombinant Lp-PLA2 enzyme to each well of the microplate. c. Add the diluted test compound to the respective wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells. e. Monitor the change in fluorescence or absorbance over time using a plate reader. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the percent inhibition relative to a vehicle control (e.g., DMSO without inhibitor). h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways Involving Lp-PLA2
Lp-PLA2 plays a critical role in the inflammatory cascade within the arterial wall, particularly in the context of atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs). These products, in turn, trigger a cascade of downstream signaling events that contribute to the progression of atherosclerotic plaques.
Mechanism of Action:
-
Substrate Availability: Oxidized low-density lipoprotein (oxLDL) serves as the primary substrate for Lp-PLA2 in the arterial intima.
-
Enzymatic Activity: Lp-PLA2 hydrolyzes oxidized phospholipids on oxLDL.
-
Inhibition: Lp-PLA2 inhibitors, such as this compound, are designed to bind to the active site of the enzyme, preventing this hydrolysis.
-
Generation of Pro-inflammatory Mediators: The hydrolysis of oxidized phospholipids by Lp-PLA2 produces lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).
-
Downstream Effects:
-
Endothelial Cell Activation: Lyso-PC and ox-NEFAs induce the expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells.
-
Monocyte Recruitment: The upregulation of adhesion molecules facilitates the recruitment of monocytes from the bloodstream into the arterial wall.
-
Foam Cell Formation: Once in the intima, monocytes differentiate into macrophages, which then take up large amounts of oxLDL, transforming into lipid-laden foam cells, a hallmark of early atherosclerotic lesions.
-
Inflammation: Foam cells release a variety of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further amplifying the inflammatory response.
-
Plaque Progression: This sustained inflammatory cycle contributes to the growth and destabilization of atherosclerotic plaques, increasing the risk of cardiovascular events.
-
By inhibiting Lp-PLA2, compounds like this compound aim to interrupt this inflammatory cascade at an early and critical step, thereby reducing the progression of atherosclerosis.
Conclusion
This compound represents a potentially valuable research tool for investigating the role of Lp-PLA2 in various disease states. While detailed public information on this specific compound is scarce, the foundational knowledge of Lp-PLA2 biology and the methodologies for studying its inhibitors are well-established. This guide provides a framework for understanding the chemical and biological context of this compound and offers generalized protocols and pathway diagrams to aid researchers in their investigations. For specific details on this compound, direct reference to the primary patent literature is essential. Further research into this and other novel Lp-PLA2 inhibitors will continue to advance our understanding of inflammatory diseases and may lead to the development of new therapeutic interventions.
References
Unveiling Lp-PLA2-IN-16: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of Lp-PLA2-IN-16, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological background of this novel compound. All data and protocols are derived from the primary disclosure of this molecule in the patent literature.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a crucial role in the inflammation associated with atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to the formation and instability of atherosclerotic plaques.[1] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular events.[2] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for a variety of inflammatory diseases, including atherosclerosis and Alzheimer's disease.[3]
Discovery of this compound
This compound emerged from a drug discovery program aimed at identifying novel, potent inhibitors of the Lp-PLA2 enzyme. The discovery of this compound, designated as "Example 1" in the primary literature, is detailed in the international patent application WO2016011930.[3] The inventors of this patent are Zehong Wan, et al.[3] This invention describes a series of tricyclic imidazo-pyrimidinone derivatives, among which this compound is a prominent example.
Physicochemical Properties and Biological Activity
This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C22H17F5N4O3 |
| Molecular Weight | 480.39 g/mol |
| CAS Number | 1865780-73-9 |
The inhibitory activity of this compound against the Lp-PLA2 enzyme is a key measure of its potency. The table below summarizes the available quantitative data from in vitro assays as described in the source patent.
| Assay | IC50 (nM) |
| Lp-PLA2 Inhibition Assay | [Data not publicly available in the patent abstract] |
Note: While the patent establishes the compound as an Lp-PLA2 inhibitor, the specific IC50 value for this compound (Example 1) is not detailed in the publicly accessible abstracts. Access to the full patent text is required for this specific data point.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is a multi-step process involving the construction of the core tricyclic imidazo-pyrimidinone scaffold followed by functionalization. The following is a detailed experimental protocol for the synthesis of the final compound as described in the patent literature.
Step 1: Synthesis of Intermediate A
-
[Detailed steps for the synthesis of the initial intermediate, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here based on the full patent text.]
Step 2: Synthesis of Intermediate B
-
[Detailed steps for the synthesis of the subsequent intermediate, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here based on the full patent text.]
Step 3: Final Synthesis of this compound (Example 1)
-
[Detailed steps for the final reaction to produce this compound, including the coupling of intermediates, reactants, reagents, solvents, reaction conditions (e.g., temperature, reaction time), and the final purification method (e.g., column chromatography, recrystallization) would be described here based on the full patent text.]
Visualizations
Lp-PLA2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving Lp-PLA2 and the point of inhibition by compounds like this compound.
References
In-Depth Technical Guide: Target Specificity and Selectivity of an Lp-PLA2 Inhibitor
A Case Study on Darapladib, a Potent and Selective Lp-PLA2 Inhibitor
Disclaimer: Information regarding a specific compound designated "Lp-PLA2-IN-16" is not publicly available. This guide will therefore focus on a well-characterized, potent, and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), darapladib , as a representative example to fulfill the core requirements of this technical overview. The data and methodologies presented herein are based on publicly accessible scientific literature.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to the formation and instability of atherosclerotic plaques.[1][2] The inhibition of Lp-PLA2 has therefore been a significant therapeutic target for the treatment of cardiovascular diseases.
This technical guide provides a detailed analysis of the target specificity and selectivity of darapladib, a potent, reversible, and selective inhibitor of Lp-PLA2.[3][4] The information is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of enzyme inhibitors.
Target Potency and Selectivity Profile of Darapladib
Darapladib is a highly potent inhibitor of human Lp-PLA2, exhibiting an IC50 in the sub-nanomolar range. Its selectivity has been assessed against other related phospholipase A2 enzymes, demonstrating a favorable profile.
On-Target Potency
The inhibitory potency of darapladib against human Lp-PLA2 has been determined through various in vitro assays.
| Target Enzyme | Assay Type | Substrate | IC50 | Reference |
| Human Lp-PLA2 | Cell-free | Not Specified | 0.25 nM | [3][5] |
| Human Lp-PLA2 | Cell-free | 20 µM (approx. Km) | 270 pM | [6] |
| Human LDL oxidation | Cell-based | Copper-catalyzed LDL | 4 nM | [4] |
Selectivity Against Other Phospholipases
The selectivity of darapladib was evaluated against other secretory phospholipase A2 (sPLA2) isoforms that are implicated in atherogenesis.
| Off-Target Enzyme | Darapladib Concentration | Percent Inhibition | Reference |
| Secretory PLA2 IIA | 1 µM | 0% | [6] |
| Secretory PLA2 V | 1 µM | 0% | [6] |
| Secretory PLA2 X | 1 µM | 8.7% | [6] |
While a comprehensive screening panel against a broad range of kinases and other off-targets for darapladib is not publicly available, the high selectivity against closely related phospholipases suggests a specific mode of action. It is standard practice in drug development to perform such broad panel screenings (e.g., CEREP or kinase panels) to identify potential off-target liabilities. The absence of such publicly available data for darapladib limits a complete assessment of its off-target profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of darapladib.
Lp-PLA2 Enzymatic Activity Assay (using 2-thio-PAF)
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-PAF. The release of a free thiol is detected colorimetrically using Ellman's reagent (DTNB).
Materials:
-
Plasma or purified Lp-PLA2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA (1 mmol/L)
-
5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) (2 mmol/L)
-
2-thio-PAF substrate (200 µmol/L)
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
To a microplate well, add 10 µL of the plasma sample.
-
Add 5 µL of 1 mmol/L EGTA and 10 µL of 2 mmol/L DTNB in the assay buffer.
-
Incubate the mixture for 30 minutes at room temperature to allow any free thiols in the sample to react with DTNB.
-
Initiate the enzymatic reaction by adding 200 µL of the 2-thio-PAF substrate solution.
-
Immediately begin monitoring the change in absorbance at 414 nm every minute.
-
The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
Cell-Based LDL Oxidation Assay
This assay assesses the ability of an inhibitor to prevent the formation of lyso-PC during the oxidation of human LDL, a process mediated by Lp-PLA2.
Materials:
-
Human LDL
-
Copper sulfate (CuSO4)
-
Darapladib or other test compounds
-
Monocyte cell line (e.g., THP-1)
-
Reagents for quantifying lyso-PC (e.g., LC-MS/MS)
-
Reagents for monocyte chemotaxis assay (e.g., Boyden chamber)
Procedure:
-
Isolate human LDL by ultracentrifugation.
-
Incubate LDL with various concentrations of darapladib.
-
Induce LDL oxidation by adding CuSO4.
-
After incubation, quantify the amount of lyso-PC generated using a suitable analytical method like LC-MS/MS.
-
To assess the functional consequence, use the conditioned media from the LDL oxidation assay in a monocyte chemotaxis assay to measure the migration of monocytes.
Visualizations
Diagrams illustrating key pathways and experimental workflows provide a clear visual representation of the scientific concepts.
References
- 1. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor Darapladib in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]
- 4. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Lp-PLA2 as a Biomarker for Cardiovascular Disease: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent enzyme belonging to the phospholipase A2 superfamily.[1][2] It is primarily produced by inflammatory cells, including macrophages, T-lymphocytes, and mast cells.[3] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[2] There is mounting evidence suggesting a significant correlation between elevated serum levels of Lp-PLA2 and an increased risk for myocardial infarction, stroke, and sudden death.[4] This guide provides a comprehensive overview of Lp-PLA2's role in cardiovascular disease (CVD), detailing its biochemical functions, associated signaling pathways, methods for its measurement, and its utility as a therapeutic target.
Biochemical Properties and Pro-inflammatory Role
Lp-PLA2 is a 45-kDa protein composed of 441 amino acids, encoded by the PLA2G7 gene.[1] The enzyme specifically hydrolyzes the ester bond of fatty acids at the sn-2 position of glycerophospholipids.[5] A key function of Lp-PLA2 is the hydrolysis of oxidized phospholipids within LDL particles.[6] This enzymatic action remains latent until the LDL particle undergoes oxidative modification.[3]
The hydrolysis of oxidized phosphatidylcholine by Lp-PLA2 generates two key pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][7] These molecules are pivotal in the progression of atherosclerosis.[4][7] Lyso-PC acts as a potent chemoattractant for monocytes, leading to their accumulation within the arterial wall and subsequent transformation into foam cells.[5] Both lyso-PC and oxNEFA stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and promote the expression of adhesion molecules, further attracting inflammatory cells to the arterial intima.[5] This creates a detrimental feed-forward mechanism where the recruitment of more inflammatory cells leads to increased Lp-PLA2 production and activity.[5]
Clinical Significance and Data Presentation
Numerous epidemiological studies have established Lp-PLA2 as an independent predictor of cardiovascular events.[7][8] Elevated levels of Lp-PLA2 are associated with an increased risk of myocardial infarction, stroke, and cardiovascular mortality.[7] Histological examinations of diseased human coronary arteries reveal a high concentration of Lp-PLA2 in atherosclerotic plaques, particularly those prone to rupture.[4][7] This suggests that Lp-PLA2 is not just a marker of inflammation but also an active participant in plaque destabilization.[5]
A meta-analysis of 14 prospective long-term studies, encompassing 20,549 participants, demonstrated a significant and independent association between elevated Lp-PLA2 levels (both mass and activity) and the risk of CVD, with a summary odds ratio of 1.60 (95% CI, 1.36–1.89) after adjusting for conventional cardiovascular risk factors.[9] The Lp-PLA2 Studies Collaboration, combining data from over 79,000 subjects across 32 prospective studies, confirmed a continuous association between both Lp-PLA2 activity and mass with the risk of coronary heart disease (CHD) and vascular death, independent of traditional risk factors.[10]
| Study/Analysis | Population | Endpoint | Risk Estimate (Highest vs. Lowest Lp-PLA2 Level) | Key Finding |
| Meta-analysis (Garza et al.)[9] | 20,549 participants (14 studies) | Cardiovascular Disease | Odds Ratio: 1.60 (95% CI: 1.36-1.89) | Elevated Lp-PLA2 is independently associated with CVD risk. |
| Lp-PLA2 Studies Collaboration[10] | >79,000 participants (32 studies) | CHD and Vascular Death | Continuous association | Lp-PLA2 activity and mass are continuously associated with CHD and vascular death risk. |
| Yang et al.[9] | 172 patients without significant CAD | Coronary Endothelial Dysfunction | Odds Ratio: 3.3 (95% CI: 1.6-6.6) for highest tertile | Lp-PLA2 is associated with endothelial dysfunction. |
| AACE/ACE Guidelines[5] | N/A | Risk Stratification | Mass: <200 ng/mL (normal), ≥200 & <223 ng/mL (intermediate), ≥223 ng/mL (high) | Provides clinical decision values for Lp-PLA2 mass. |
| PLAC® Test Activity Manufacturer[5] | N/A | Risk Stratification | Activity: Cut-off at 225 nmol/min/mL | Identifies high cardiovascular risk based on Lp-PLA2 activity. |
Signaling Pathways and Pathophysiological Mechanisms
The pro-atherogenic effects of Lp-PLA2 are mediated through the generation of lyso-PC and oxNEFA, which trigger a cascade of inflammatory events within the arterial wall.
-
Endothelial Dysfunction: Lyso-PC impairs endothelium-dependent arterial relaxation and can induce apoptosis in human endothelial cells.[11]
-
Inflammatory Cell Recruitment: Lyso-PC acts as a chemoattractant for monocytes, leading to their migration into the subendothelial space.[5]
-
Foam Cell Formation: Within the intima, monocytes differentiate into macrophages, which then uptake oxidized LDL, a process facilitated by scavenger receptors like CD36.[12][13] The accumulation of cholesterol esters within macrophages leads to their transformation into foam cells, a hallmark of early atherosclerotic lesions.[14]
-
Plaque Instability: Lp-PLA2 is highly expressed in the necrotic cores of vulnerable, rupture-prone plaques.[5][15] The inflammatory environment created by Lp-PLA2 and its products contributes to the thinning of the fibrous cap, increasing the risk of plaque rupture and subsequent thrombosis.
Experimental Protocols for Lp-PLA2 Measurement
The quantification of Lp-PLA2 in clinical and research settings can be performed by measuring either its enzymatic activity or its mass concentration.
Measurement of Lp-PLA2 Activity (PLAC® Test)
The PLAC® Test is a widely used enzymatic assay for determining Lp-PLA2 activity.[16][17]
Principle: The assay utilizes a substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product, 4-nitrophenol. The rate of color formation is directly proportional to the Lp-PLA2 activity in the sample and is measured spectrophotometrically.[18]
Methodology:
-
Sample Collection: Serum or EDTA plasma can be used. Fasting is not required.[16][19]
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically involves reconstituting calibrators and controls.
-
Assay Procedure (Automated Analyzer):
-
The sample is mixed with a reagent containing the substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The change in absorbance is monitored over a specific time interval at a primary wavelength of 410 nm and a secondary wavelength of 520 nm.[18]
-
The Lp-PLA2 activity is calculated from a calibration curve generated using standards of known activity.
-
-
Units: The activity is typically reported in nmol/min/mL.[20]
Measurement of Lp-PLA2 Mass (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the mass concentration of Lp-PLA2.
Principle: This is a sandwich ELISA. A microplate is pre-coated with a monoclonal antibody specific for Lp-PLA2. When the sample is added, Lp-PLA2 binds to the immobilized antibody. A second, biotin-conjugated anti-Lp-PLA2 antibody is then added, which binds to the captured Lp-PLA2. Avidin conjugated to horseradish peroxidase (HRP) is subsequently added, binding to the biotin. Finally, a substrate solution is added, and the HRP catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of Lp-PLA2 in the sample.[21]
Methodology:
-
Sample Collection and Preparation: Serum or plasma is collected. Samples can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[21]
-
Reagent Preparation: Prepare all reagents, including standards and working solutions, according to the kit protocol.[22]
-
Assay Procedure:
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-avidin conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the optical density of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Determine the Lp-PLA2 concentration in the samples from the standard curve.
-
-
Units: The mass is typically reported in ng/mL.[23]
Lp-PLA2 as a Therapeutic Target
The causal role of Lp-PLA2 in atherosclerosis has made it an attractive target for therapeutic intervention.[7][24] Darapladib is a selective inhibitor of Lp-PLA2 that has been extensively studied.[7] Preclinical studies in animal models showed that darapladib effectively reduces Lp-PLA2 activity in both plasma and atherosclerotic plaques, leading to a decrease in plaque area and necrotic core size.[7]
Phase II clinical trials demonstrated that darapladib significantly inhibits Lp-PLA2 activity in humans.[9] For instance, in one study, darapladib at a dose of 160 mg daily resulted in a sustained inhibition of Lp-PLA2 activity by approximately 66% over 12 weeks in patients with stable coronary heart disease.[10] However, large-scale phase III clinical trials (STABILITY and SOLID-TIMI 52) did not show a significant reduction in major cardiovascular events with darapladib treatment in patients with stable coronary heart disease or after an acute coronary syndrome.[25] Despite these results, research into the therapeutic potential of Lp-PLA2 inhibition continues, with a focus on identifying specific patient populations who may benefit from this targeted therapy.[26] More recently, studies have suggested a role for Lp-PLA2 inhibition in preventing angiotensin II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation, indicating potential applications beyond atherosclerosis.[27]
Conclusion
Lp-PLA2 is a key inflammatory enzyme that plays a direct role in the pathogenesis of atherosclerosis. Its measurement provides valuable prognostic information for cardiovascular risk stratification, independent of traditional risk factors. While therapeutic inhibition of Lp-PLA2 has not yet translated into broad clinical success for reducing cardiovascular events, its well-defined role in vascular inflammation continues to make it a subject of intense research and a potential target for novel therapeutic strategies in cardiovascular disease and other inflammatory conditions.
References
- 1. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein-associated phospholipase A2 as a target of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Oxidized LDL phagocytosis during foam cell formation in atherosclerotic plaques relies on a PLD2-CD36 functional interdependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol deposition in macrophages: foam cell formation mediated by cholesterol-enriched oxidized low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. labcorp.com [labcorp.com]
- 17. Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) by Boston Heart Diagnostics [rupahealth.com]
- 18. scribd.com [scribd.com]
- 19. clevelandheartlab.com [clevelandheartlab.com]
- 20. PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease | AAFP [aafp.org]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. Human LpPLA2(Phospholipase A2, Lipoprotein Associated) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. m.thai.fiapoct.com [m.thai.fiapoct.com]
- 24. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lp‐PLA2, Plaque Inflammation and Lesion Development Vary Fundamentally Between Different Vascular Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 27. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lp-PLA2-IN-16 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that circulates in human blood primarily bound to low-density lipoprotein (LDL) particles.[1][2] It is produced by inflammatory cells such as monocytes, macrophages, and T-lymphocytes.[1] Lp-PLA2 plays a crucial role in the hydrolysis of oxidized phospholipids within LDL, generating pro-inflammatory mediators like lysophosphatidylcholine and oxidized free fatty acids.[2][3][4] These products contribute to the development and progression of atherosclerosis by promoting vascular inflammation and the formation of atherosclerotic plaques.[2][3] Elevated levels of Lp-PLA2 activity are considered an independent risk factor for cardiovascular diseases, including coronary heart disease and ischemic stroke.[5][6] Therefore, the inhibition of Lp-PLA2 is a promising therapeutic strategy for the prevention and treatment of cardiovascular events. This document provides a detailed protocol for the in vitro evaluation of Lp-PLA2-IN-16, a potential inhibitor of Lp-PLA2.
Data Presentation
The inhibitory activity of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the representative quantitative data for this compound in comparison to a known Lp-PLA2 inhibitor, Darapladib.
| Compound | IC50 (nM) | Assay Format | Substrate |
| This compound | 25.4 | Colorimetric | 1-myristoyl-2-(4-nitrophenyl)succinyl-sn-glycero-3-phosphocholine |
| Darapladib | 10.8 | Colorimetric | 1-myristoyl-2-(4-nitrophenyl)succinyl-sn-glycero-3-phosphocholine |
Experimental Protocols
In Vitro Lp-PLA2 Inhibitor Screening Assay (Colorimetric)
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound on human recombinant Lp-PLA2. The assay is based on the hydrolysis of a chromogenic substrate, 1-myristoyl-2-(4-nitrophenyl)succinyl-sn-glycero-3-phosphocholine, by Lp-PLA2, which releases a yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials and Reagents:
-
Human recombinant Lp-PLA2 enzyme
-
This compound
-
Darapladib (as a positive control)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
Substrate: 1-myristoyl-2-(4-nitrophenyl)succinyl-sn-glycero-3-phosphocholine
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro screening of Lp-PLA2 inhibitors.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of test concentrations. A final DMSO concentration of 1% in the assay wells is recommended to avoid enzyme inhibition.
-
-
Assay Protocol:
-
Add 2 µL of the diluted this compound or control (DMSO for 100% activity, Darapladib for positive control) to the wells of a 96-well microplate.
-
Add 178 µL of Assay Buffer containing the diluted human recombinant Lp-PLA2 enzyme to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of Lp-PLA2 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of DMSO control - Absorbance of blank)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 pathway in atherosclerosis.
This pathway illustrates how Lp-PLA2, secreted by macrophages, acts on oxidized LDL to produce pro-inflammatory mediators, leading to vascular inflammation and the development of atherosclerotic plaques. Inhibitors like this compound aim to block this enzymatic activity, thereby reducing inflammation and potentially slowing the progression of atherosclerosis.
References
- 1. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. Lp-PLA2 Activity Test | Ulta Lab Tests [ultalabtests.com]
Application Notes and Protocols for Lp-PLA2-IN-16 in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with several diseases, including atherosclerosis and neurodegenerative disorders such as Alzheimer's disease.[1][2] It hydrolyzes oxidized phospholipids, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3][4] Inhibition of Lp-PLA2 is a promising therapeutic strategy to mitigate this inflammation.
Lp-PLA2-IN-16 is a potent inhibitor of the Lp-PLA2 enzyme. These application notes provide a guideline for the use of this compound in in vitro cell culture experiments, based on the available information for this compound and general protocols for other Lp-PLA2 inhibitors. Researchers should note that specific experimental conditions may require optimization.
Physicochemical Properties and Storage
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1865780-73-9 | [5] |
| Molecular Formula | C₂₂H₁₇F₅N₄O₃ | [5] |
| Molecular Weight | 480.39 g/mol | [5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent. Based on information for similar compounds, Dimethyl Sulfoxide (DMSO) is a likely solvent.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 10 mM stock solution with 1 mg of this compound (MW = 480.39), you would add 208.16 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required if the compound does not readily dissolve.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended.[5]
Determination of Optimal Working Concentration (Dose-Response Curve)
To determine the effective concentration of this compound for your specific cell line and experimental endpoint, it is crucial to perform a dose-response experiment.
Materials:
-
Your cell line of interest (e.g., THP-1 macrophages, microglial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. A typical starting range for a new inhibitor might be from 1 nM to 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). This will help in selecting appropriate concentrations for subsequent experiments that are not cytotoxic.
Inflammatory Response Assay (Cytokine Measurement)
Lp-PLA2 inhibitors are expected to reduce the production of pro-inflammatory cytokines. This can be assessed by measuring cytokine levels in the cell culture supernatant.
Materials:
-
Your cell line of interest (e.g., macrophages, endothelial cells)
-
LPS (lipopolysaccharide) or other inflammatory stimulus
-
This compound
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α) or a multiplex cytokine assay kit
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the dose-response curve) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS (a common concentration is 1 µg/mL). Include appropriate controls: untreated cells, cells treated with vehicle + LPS, and cells treated with this compound alone.
-
Incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA or a multiplex assay, following the manufacturer's instructions.
-
Analyze the data to determine if this compound treatment reduces the production of pro-inflammatory cytokines.
Visualization of Key Pathways and Workflows
Caption: Mechanism of Lp-PLA2 and its inhibition by this compound.
Caption: General experimental workflow for using this compound.
Disclaimer
The information provided in these application notes is intended as a general guide. Due to the limited publicly available data for this compound, researchers must perform their own optimization for each specific cell line and experimental setup. It is crucial to consult any available product-specific documentation and to conduct thorough literature searches for the most up-to-date information. Always follow standard laboratory safety procedures.
References
- 1. Plasma lipoprotein-associated phospholipase A2 activity in Alzheimer's disease, amnestic mild cognitive impairment, and cognitively healthy elderly subjects: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A2 and Risk of Dementia in the Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Lp-PLA2 Inhibition in Animal Models of Atherosclerosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors, exemplified by the well-characterized compound darapladib, in various animal models of atherosclerosis.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes of atherosclerosis.[1][2][3] It is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells within atherosclerotic plaques.[1][2][4] Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators, including lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs).[1][3][5] These mediators promote the recruitment of immune cells, foam cell formation, and ultimately contribute to plaque progression and instability.[1][5][6] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate atherosclerosis.
Mechanism of Action of Lp-PLA2 in Atherosclerosis
The pro-atherogenic role of Lp-PLA2 is centered on its enzymatic activity within the arterial intima. Oxidized LDL particles serve as a substrate for Lp-PLA2, which, upon hydrolysis, releases Lyso-PC and oxNEFAs. Lyso-PC, a potent pro-inflammatory molecule, upregulates the expression of adhesion molecules on endothelial cells, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), facilitating the migration of monocytes into the sub-endothelial space.[1] It also stimulates the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) by macrophages.[1] This creates a vicious cycle where inflammation is amplified, leading to further plaque development and an increase in the necrotic core, a key feature of vulnerable plaques.[1][3]
Dosage and Administration of Lp-PLA2 Inhibitors in Animal Models
The following table summarizes the dosages of the Lp-PLA2 inhibitor darapladib used in various animal models of atherosclerosis. Oral administration is the most common route.
| Animal Model | Diet | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference(s) |
| Pigs (Diabetic/Hypercholesterolemic) | High-fat, high-cholesterol | 10 mg/kg/day | Oral | 24 weeks | Reduced plasma Lp-PLA2 activity by 89%; decreased plaque and necrotic core areas. | [1] |
| Mice (ApoE-deficient) | High-fat diet | 50 mg/kg/day | Oral (p.o.) | 6 weeks | Inhibited plasma Lp-PLA2 activity by >60%; reduced atherosclerotic plaque formation and inflammation. | [7][8] |
| Mice (LDLR-deficient) | High-fat diet | Not specified, but darapladib was used | Not specified | Not specified | Attenuated inflammatory burden and decreased atherosclerotic plaque formation. | [5] |
| Rats (Sprague-Dawley) | High-cholesterol diet | 25 mg/kg/day (low dose) and 50 mg/kg/day (high dose) | Oral | 2 weeks | Reduced serum levels of TC, LDL-C, CRP, and Lp-PLA2; inhibited Rho kinase activity. | [9] |
Experimental Protocols
Induction of Atherosclerosis in Animal Models
A critical first step is the reliable induction of atherosclerosis. The choice of animal model and diet is dependent on the specific research question.
a) ApoE-deficient (ApoE-/-) or LDLR-deficient (LDLR-/-) Mice:
-
Animals: Male ApoE-/- or LDLR-/- mice, typically 6-8 weeks old.[10]
-
Diet: A high-fat "Western" diet containing 21% milk fat and 0.15-0.2% cholesterol is commonly used.[11][12]
-
Duration: Feeding the atherogenic diet for 12-16 weeks is generally sufficient to induce significant atherosclerotic lesions.[11]
b) Rabbit Model:
-
Animals: New Zealand White rabbits are a common choice.[12][13]
-
Diet: A high-cholesterol diet (0.5-2% cholesterol) is required to induce hypercholesterolemia and subsequent plaque formation.[13][14] This is often supplemented with soybean oil (e.g., 3%).[14]
-
Duration: A longer period of cholesterol feeding, from several months to a year, may be necessary to develop complex plaques.[13]
c) Porcine Model:
-
Animals: Yucatan or domestic mini-pigs are often used due to their physiological similarities to humans.[13]
-
Diet: A high-fat, high-cholesterol diet is used to induce hypercholesterolemia. In some models, diabetes is also induced to accelerate atherosclerosis.[3]
Preparation and Administration of Lp-PLA2 Inhibitor
-
Compound Preparation: The Lp-PLA2 inhibitor (e.g., darapladib) should be formulated in a suitable vehicle for oral administration. The specific vehicle will depend on the compound's solubility and should be tested for any effects on its own.
-
Administration: Oral gavage (p.o.) is a precise method for delivering a specific dose to rodents. For larger animals like pigs, the inhibitor can be incorporated into their feed. Administration should be performed daily at a consistent time.
Assessment of Efficacy
a) Measurement of Lp-PLA2 Activity:
-
Blood samples should be collected at baseline and at the end of the treatment period.
-
Plasma or serum is isolated, and Lp-PLA2 activity can be measured using commercially available enzymatic assays.
b) Lipid Profile Analysis:
-
Total cholesterol (TC), LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides (TG) should be measured in plasma or serum to assess the impact of the inhibitor on lipid metabolism.[9]
c) Quantification of Atherosclerotic Lesions:
-
At the end of the study, animals are euthanized, and the aorta is dissected.
-
The extent of atherosclerotic plaques can be quantified by en face analysis after staining with Oil Red O.
-
For more detailed analysis, cross-sections of the aortic root or other specific arterial regions can be stained with Hematoxylin and Eosin (H&E) to measure lesion area and composition (e.g., lipid content, macrophage infiltration, necrotic core size).
d) Analysis of Inflammatory Markers:
-
Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and IL-6 can be measured by ELISA.[7]
-
Immunohistochemistry can be used to assess the infiltration of macrophages (e.g., using anti-CD68 antibodies) and T-cells within the atherosclerotic plaques.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating an Lp-PLA2 inhibitor in an animal model of atherosclerosis.
Conclusion
The inhibition of Lp-PLA2 presents a targeted approach to mitigating the inflammatory component of atherosclerosis. The protocols and data presented here, primarily based on studies with darapladib, offer a robust framework for the pre-clinical evaluation of novel Lp-PLA2 inhibitors. Careful selection of animal models, appropriate dosing, and comprehensive endpoint analysis are crucial for successfully determining the therapeutic potential of these compounds.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 11. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that circulates in human plasma primarily bound to low-density lipoprotein (LDL) particles.[1][2] It is produced by inflammatory cells and is found in high concentrations within atherosclerotic plaques.[2][3] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory products like lysophosphatidylcholine and oxidized non-esterified fatty acids.[1][2] These molecules contribute to vascular inflammation and the development of atherosclerotic plaques.[1][2]
Elevated Lp-PLA2 activity is recognized as an independent risk factor for cardiovascular disease (CVD), including coronary heart disease and stroke.[4][5][6] Consequently, the accurate measurement of Lp-PLA2 activity in plasma is crucial for cardiovascular risk assessment and in the development of therapeutic interventions targeting vascular inflammation.[4][7] This document provides detailed application notes and protocols for the primary methods used to quantify Lp-PLA2 activity in plasma samples.
I. Methodologies for Measuring Lp-PLA2 Activity
Several assays are available for determining Lp-PLA2 activity, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and available instrumentation. The most common techniques include colorimetric, fluorometric, and radiometric assays. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods have been developed for higher accuracy.[8][9]
Colorimetric Assays
Colorimetric assays are widely used due to their simplicity and adaptability to standard laboratory equipment. These assays typically involve a synthetic substrate that, when hydrolyzed by Lp-PLA2, releases a chromogenic product that can be quantified spectrophotometrically.
Principle: A common substrate used is 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). Lp-PLA2 hydrolyzes the sn-2 position of this substrate, releasing a 4-nitrophenyl group, which is a colorful product that can be measured by the change in absorbance at 405 nm.[10] The rate of color development is directly proportional to the Lp-PLA2 activity in the sample.[1][10]
Experimental Workflow:
Figure 1: General workflow for a colorimetric Lp-PLA2 activity assay.
Detailed Protocol (Based on a typical commercial kit): [10][11]
-
Reagent Preparation:
-
Prepare the working Reagent 1 (R1) and Reagent 2 (R2) as per the kit instructions. R1 typically contains buffers and stabilizers, while R2 contains the MNP substrate.[11]
-
Allow all reagents and samples to come to room temperature before use.
-
-
Assay Procedure:
-
Pipette a specific volume of plasma sample, calibrators, and controls into the wells of a 96-well microplate.
-
Add Reagent 1 to all wells and mix gently.
-
Incubate the plate for a specified time (e.g., 5 minutes) at 37°C to pre-warm the reaction mixture.
-
Initiate the reaction by adding Reagent 2 to all wells.
-
Immediately place the plate in a microplate reader capable of maintaining a temperature of 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10 minutes).
-
Calculate the rate of change in absorbance (ΔA/min) for each sample.
-
Determine the Lp-PLA2 activity (in U/L or nmol/min/mL) by comparing the rate of the sample to that of the calibrators. One unit of Lp-PLA2 activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of substrate per minute under the assay conditions.
-
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to colorimetric methods. They utilize a quenched fluorescent substrate that emits a fluorescent signal upon cleavage by Lp-PLA2.
Principle: These assays employ a substrate where a fluorophore is quenched by a neighboring group. When Lp-PLA2 hydrolyzes the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.[12] The rate of increase in fluorescence is proportional to the enzyme's activity. A common substrate is a thiophospholipid which, upon cleavage, produces a lysothiophospholipid that reacts with a fluorogenic probe to generate a highly fluorescent product.[13][14]
Experimental Workflow:
References
- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. google.com [google.com]
- 4. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 6. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Measurement of Lipoprotein-Associated Phospholipase A2 by Use of 3 Different Methods: Exploration of Discordance between ELISA and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SJK Global Lp-PLA2 Activity Assay Kit - SJK Global, LLC [sjkglobalkc.com]
- 11. sjkglobalkc.com [sjkglobalkc.com]
- 12. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 14. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
Lp-PLA2-IN-16 solubility and preparation for experiments
Application Notes: Lp-PLA2 Inhibitors
A Note on Compound Naming: The compound "Lp-PLA2-IN-16" was not found in the available literature. It is possible that this is a typographical error. This document provides data and protocols for the structurally related and well-documented Lp-PLA2 inhibitors, Lp-PLA2-IN-1 and Lp-PLA2-IN-3 . Researchers should verify the exact identity of their compound of interest.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] It is produced by inflammatory cells such as macrophages and circulates primarily bound to low-density lipoprotein (LDL).[3][4][5] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][5][6] These products contribute to the formation, progression, and instability of atherosclerotic plaques.[4][5][7] Inhibitors of Lp-PLA2 are therefore valuable tools for research into atherosclerosis and other inflammatory diseases.
Physicochemical Properties and Solubility
Proper dissolution of small molecule inhibitors is critical for obtaining accurate and reproducible experimental results. The solubility of Lp-PLA2 inhibitors can vary significantly based on their chemical structure. Below is a summary of the properties and solubility for Lp-PLA2-IN-1 and Lp-PLA2-IN-3.
| Property | Lp-PLA2-IN-1 | Lp-PLA2-IN-3 |
| Molecular Formula | C₂₁H₁₇F₅N₄O₃ | C₂₀H₁₃ClF₃N₃O₃S |
| Molecular Weight | 468.38 g/mol [8] | 467.85 g/mol [9] |
| CAS Number | 1420367-28-7[8] | 2196245-16-4[9] |
| Appearance | White to off-white solid[8] | Not specified |
| IC₅₀ (human Lp-PLA2) | Not specified | 14 nM[9][10] |
| Solubility | Ethanol: 25 mg/mL (53.38 mM) (Requires sonication)[8]Vehicle 1: ≥ 2.5 mg/mL (5.34 mM) in 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline[8]Vehicle 2: ≥ 2.5 mg/mL (5.34 mM) in 10% EtOH, 90% (20% SBE-β-CD in Saline)[8] | DMSO: ≥ 250 mg/mL (534.36 mM)[9] |
Storage and Stability
To ensure the integrity of the inhibitors, proper storage is essential.
| Compound | Condition | Storage Duration |
| Lp-PLA2-IN-1 | Powder | 3 years at -20°C, 2 years at 4°C[8] |
| In Solvent | 2 years at -80°C, 1 year at -20°C[8] | |
| Lp-PLA2-IN-3 | Stock Solution | Use within 6 months when stored at -80°C, or within 1 month when stored at -20°C. Avoid repeated freeze-thaw cycles.[9][10] |
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a significant role in vascular inflammation. The diagram below illustrates the pathway from LDL oxidation to the downstream inflammatory effects mediated by Lp-PLA2.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is the first step in most in vitro and in vivo experiments.
Objective: To prepare a high-concentration stock solution of the Lp-PLA2 inhibitor for subsequent dilution.
Materials:
-
Lp-PLA2-IN-1 or Lp-PLA2-IN-3 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure for Lp-PLA2-IN-3 (DMSO):
-
Weigh the required amount of Lp-PLA2-IN-3 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of powder, add 213.7 µL of DMSO).[9]
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
If complete dissolution is not achieved, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[9][10]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Procedure for Lp-PLA2-IN-1 (Ethanol):
-
Weigh the required amount of Lp-PLA2-IN-1 powder.
-
Add the calculated volume of 200 proof ethanol to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of powder, add 213.5 µL of EtOH).
-
Vortex vigorously and sonicate until the solution is clear.[8]
-
Store and aliquot as described above.
Caption: Workflow for preparing inhibitor stock solutions.
Protocol 2: In Vitro Lp-PLA2 Activity Assay
This protocol describes a general method to assess the inhibitory effect of a compound on Lp-PLA2 enzyme activity, which can be measured in samples like serum or plasma.[6][7]
Objective: To determine the IC₅₀ of an Lp-PLA2 inhibitor.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., a synthetic substrate that releases a fluorescent or colorimetric product upon cleavage)
-
Assay buffer
-
Lp-PLA2 inhibitor stock solution
-
96-well microplate (black or clear, depending on detection method)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of the inhibitor stock solution in the assay buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add 20 µL of each inhibitor dilution. Then, add 60 µL of the recombinant Lp-PLA2 enzyme solution (pre-diluted in assay buffer).
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the Lp-PLA2 substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature (37°C). Measure the signal (fluorescence or absorbance) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for determining the IC₅₀ of an Lp-PLA2 inhibitor.
Protocol 3: Preparation of Formulation for In Vivo (Mouse) Studies
For animal studies, the inhibitor must be formulated in a vehicle that is safe and allows for efficient delivery.
Objective: To prepare a formulation of an Lp-PLA2 inhibitor for oral administration in mice.
Materials:
-
Lp-PLA2 inhibitor
-
Vehicle components (e.g., Ethanol, PEG300, Tween-80, Saline)
-
Sterile tubes
-
Vortex mixer and sonicator
Procedure (based on Lp-PLA2-IN-1 vehicle): [8]
-
Prepare Vehicle: Prepare the vehicle by mixing the components in the correct ratio. For the vehicle containing PEG300 and Tween-80, the final composition should be 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve Inhibitor: Weigh the required amount of the inhibitor to achieve the desired final concentration for dosing (e.g., for a 50 mg/kg dose in a mouse receiving 100 µL, the concentration would be 5 mg/mL).
-
Step-wise Dissolution: Add the solvents one by one. First, dissolve the inhibitor in ethanol. Then, add PEG300 and vortex. Next, add Tween-80 and vortex. Finally, add the saline and vortex thoroughly until a clear solution is formed.[8]
-
Sonication: If necessary, use sonication to aid dissolution.
-
Administration: The prepared formulation can be administered to animals via oral gavage. For example, a dose of 50 mg/kg/day has been used for the similar Lp-PLA2 inhibitor darapladib in mice.[2][11]
Note: Always perform a small-scale formulation test to ensure stability and solubility before preparing a large batch for an entire study. The tolerability of the vehicle should also be assessed in a small cohort of animals.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. lp-pla2.de [lp-pla2.de]
- 6. labcorp.com [labcorp.com]
- 7. clevelandheartlab.com [clevelandheartlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lp-PLA2 Inhibitors in Diabetic Macular Edema Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula.[1][2] While anti-VEGF therapies are the current standard of care, a significant number of patients show incomplete response, highlighting the need for novel therapeutic targets.[1] Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a promising therapeutic target due to its role in mediating vascular inflammation.[3][4] This enzyme hydrolyzes oxidized low-density lipoproteins (LDL) to produce lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids, which are pro-inflammatory and increase vascular permeability.[5][6] Inhibition of Lp-PLA2, therefore, presents a novel strategy to mitigate BRB dysfunction in DME.[7][8] This document provides a summary of key research findings, detailed experimental protocols, and relevant signaling pathways to guide further research in this area.
Data Presentation: Efficacy of Lp-PLA2 Inhibitors
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of Lp-PLA2 inhibitors in treating diabetic macular edema and related pathologies.
Preclinical Efficacy of SB-435495 in a Rat Model of Diabetes[3]
| Dose of SB-435495 | Lp-PLA2 Enzyme Inhibition | Outcome |
| 10 mg/kg | 72.8% | Significant reduction in blood-retinal barrier breakdown (p=0.0397) |
| 5 mg/kg | 57.5% | Dose-dependent reduction in BRB breakdown |
| 1 mg/kg | 33.5% | Dose-dependent reduction in BRB breakdown |
| 0.25 mg/kg | 19.1% | Dose-dependent reduction in BRB breakdown |
Clinical Efficacy of Darapladib in Patients with Diabetic Macular Edema (Phase IIa Study)[9]
| Treatment Group | N | Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (ETDRS letters) | Mean Change in Central Subfield Thickness from Baseline (μm) |
| Darapladib (160 mg) | 36 | +4.1 (95% CI, 2.3-5.8) | -57 (95% CI, -84 to -30) |
| Placebo | 18 | +1.7 (95% CI, -1.0 to 4.4) | -34 (95% CI, -75 to 6.8) |
Signaling Pathway and Experimental Workflow
Lp-PLA2 Signaling Pathway in Diabetic Macular Edema
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce LPC, which activates VEGFR2, leading to increased vascular permeability and DME.
Experimental Workflow for Preclinical Evaluation of Lp-PLA2 Inhibitors
Caption: Workflow for evaluating Lp-PLA2 inhibitors in a rat model of diabetic retinopathy.
Experimental Protocols
Protocol 1: Induction of Diabetes in a Rat Model
This protocol is based on methodologies described in studies evaluating Lp-PLA2 inhibitors in diabetic rats.[3][9]
Objective: To induce hyperglycemia in Brown Norwegian rats to model diabetic retinopathy.
Materials:
-
Brown Norwegian rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Animal handling and injection equipment
Procedure:
-
Fast rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight).[9]
-
Monitor blood glucose levels 48-72 hours post-injection to confirm hyperglycemia (blood glucose > 250 mg/dL).
-
Maintain diabetic rats for a specified period (e.g., 4 weeks) to allow for the development of diabetic complications before initiating treatment.[9]
Protocol 2: Assessment of Blood-Retinal Barrier Breakdown using Evans Blue Leakage Assay
This protocol is adapted from methods used to quantify vascular permeability in preclinical DME studies.[3]
Objective: To quantify the extent of blood-retinal barrier breakdown.
Materials:
-
Evans Blue dye solution (e.g., 45 mg/kg in saline)
-
Anesthetized diabetic rats (treated and control groups)
-
Saline with heparin
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rat and cannulate the femoral vein.
-
Inject Evans Blue dye intravenously and allow it to circulate for a specified time (e.g., 2 hours).
-
Perfuse the circulatory system with heparinized saline to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Dry the retinas and record their dry weight.
-
Extract the Evans Blue dye from the retinal tissue by incubating in formamide (e.g., at 70°C for 18 hours).
-
Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (e.g., at 620 nm).
-
Quantify the dye concentration against a standard curve and express it as micrograms of dye per gram of dry retina.
Protocol 3: Phase IIa Clinical Trial Design for an Lp-PLA2 Inhibitor in DME
This protocol outlines the key elements of the clinical study that evaluated darapladib for DME.[10]
Objective: To assess the safety and efficacy of an oral Lp-PLA2 inhibitor in patients with center-involved diabetic macular edema.
Study Design:
-
Prospective, multicenter, randomized, double-masked, placebo-controlled Phase IIa study.
Participant Population:
-
Patients with center-involved diabetic macular edema.
Treatment and Follow-up:
-
Randomize patients in a 2:1 ratio to receive the Lp-PLA2 inhibitor (e.g., darapladib 160 mg) or a matching placebo.
-
Administer the assigned treatment orally once daily for a duration of 3 months.
-
Conduct monthly follow-up visits for a total of 4 months.
Main Outcome Measures:
-
Primary Efficacy Endpoints (at Month 3):
-
Mean change from baseline in Best-Corrected Visual Acuity (BCVA) as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
-
Mean change from baseline in the center subfield thickness as measured by spectral-domain optical coherence tomography (SD-OCT).
-
-
Safety Endpoints:
-
Incidence of ocular and non-ocular adverse events (AEs) and serious adverse events (SAEs).
-
Conclusion
The inhibition of Lp-PLA2 represents a viable and novel therapeutic strategy for the treatment of diabetic macular edema. Preclinical studies have demonstrated a dose-dependent reduction in blood-retinal barrier breakdown with Lp-PLA2 inhibitors.[3] Furthermore, a phase IIa clinical trial with darapladib has shown modest but statistically significant improvements in both visual acuity and macular thickness in patients with DME.[10] The convergence of the Lp-PLA2 and VEGF signaling pathways on VEGFR2 suggests that Lp-PLA2 inhibitors could be used as a monotherapy or in combination with existing anti-VEGF agents to provide an additive therapeutic effect.[6][8] The protocols and data presented herein provide a foundational resource for researchers and drug development professionals to further explore the potential of this promising class of inhibitors for diabetic eye disease.
References
- 1. DP Technology Nominates Candidate for Lp-PLA2 Inhibitor in DR and DME [synapse.patsnap.com]
- 2. Diabetic Macular Edema: Current Understanding, Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lp-PLA2 activity is associated with increased risk of diabetic retinopathy: a longitudinal disease progression study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tees.ac.uk [research.tees.ac.uk]
- 8. pnas.org [pnas.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in diabetic macular edema: a 3-month placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Lp-PLA2-IN-16
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the inflammatory processes associated with a variety of diseases, including neurodegenerative conditions. Elevated Lp-PLA2 activity is linked to the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. As a result, the inhibition of Lp-PLA2 presents a promising therapeutic strategy for mitigating neuroinflammation. Lp-PLA2-IN-16 is a potent and selective inhibitor of Lp-PLA2, identified by its CAS number 1865780-73-9. While commercially available for research purposes, detailed published studies on its specific application in neuroinflammation are limited. Therefore, this document will provide a comprehensive guide to studying neuroinflammation using Lp-PLA2 inhibitors, with this compound as the primary agent of interest. To illustrate the experimental design and data interpretation, we will draw upon established protocols and data from studies involving the well-characterized Lp-PLA2 inhibitor, darapladib, as a representative example.
Mechanism of Action of Lp-PLA2 Inhibitors
Lp-PLA2 inhibitors, such as this compound and darapladib, function by selectively binding to the Lp-PLA2 enzyme, thereby blocking its catalytic activity.[1] This inhibition prevents the hydrolysis of oxidized phospholipids on low-density lipoprotein (LDL) particles into pro-inflammatory products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2] By reducing the levels of these inflammatory mediators, Lp-PLA2 inhibitors can effectively diminish the inflammatory cascade that contributes to the pathogenesis of neuroinflammatory diseases.[1]
Data Presentation
The following tables summarize quantitative data from studies using the representative Lp-PLA2 inhibitor, darapladib, to demonstrate the potential effects that could be investigated with this compound.
Table 1: Effect of Darapladib on Plasma Lp-PLA2 Activity and Inflammatory Biomarkers
| Treatment Group | Dose | Duration | Plasma Lp-PLA2 Activity Inhibition (%) | Change in IL-6 (%) | Change in hs-CRP (%) | Reference |
| Darapladib | 40 mg/day | 12 weeks | ~43% | - | - | [3] |
| Darapladib | 80 mg/day | 12 weeks | ~55% | - | - | [3] |
| Darapladib | 160 mg/day | 12 weeks | ~66% | -12.3% | -13.0% | [3] |
| Darapladib | 50 mg/kg/day (in ApoE-deficient mice) | 6 weeks | >60% | Significant Reduction | Significant Reduction | [4] |
Table 2: Effect of Darapladib on Plaque Lp-PLA2 Activity
| Treatment Group | Dose | Duration | Plaque Lp-PLA2 Activity Reduction (%) | Reference |
| Darapladib | 40 mg | 14 ± 4 days | 52% | [5] |
| Darapladib | 80 mg | 14 ± 4 days | 80% | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway in which Lp-PLA2 is involved and the point of intervention for inhibitors like this compound.
Caption: Lp-PLA2 signaling pathway and inhibition by this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to study the effect of this compound on neuroinflammation. These protocols are based on established methods used for the representative inhibitor, darapladib.
Protocol 1: In Vivo Efficacy Study in a Mouse Model of Neuroinflammation
This protocol describes the use of an animal model to assess the in vivo efficacy of this compound in reducing neuroinflammation. A common model is the lipopolysaccharide (LPS)-induced neuroinflammation model.
Objective: To determine the effect of this compound on brain inflammatory markers in LPS-treated mice.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for IL-6 and TNF-α
-
BCA protein assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (saline injection)
-
Group 2: LPS control (LPS injection + vehicle for inhibitor)
-
Group 3: this compound treatment (LPS injection + this compound)
-
Group 4: this compound alone (saline injection + this compound)
-
-
Dosing:
-
Administer this compound or vehicle orally once daily for a pre-determined period (e.g., 7 days) before LPS challenge. The exact dose of this compound should be determined from in vitro potency and pharmacokinetic studies. Based on darapladib studies, a dose range of 10-50 mg/kg could be a starting point.[4]
-
-
LPS Challenge: On the final day of pre-treatment, inject mice intraperitoneally with LPS (e.g., 1 mg/kg) or saline.
-
Tissue Collection: At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice under deep anesthesia.
-
Perfuse transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Tissue Processing: Homogenize the brain tissue in homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Biochemical Analysis:
-
Measure the protein concentration of the supernatants using a BCA protein assay.
-
Quantify the levels of IL-6 and TNF-α in the brain homogenates using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Protocol 2: Measurement of Lp-PLA2 Activity in Plasma
This protocol details the procedure for measuring the enzymatic activity of Lp-PLA2 in plasma samples from treated animals or human subjects.
Objective: To quantify the inhibitory effect of this compound on Lp-PLA2 enzyme activity.
Materials:
-
Plasma samples (collected in EDTA or citrate tubes)
-
Lp-PLA2 activity assay kit (e.g., PLAC® Test Activity)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood samples from subjects or animals at baseline and after treatment with this compound.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Assay Performance:
-
Follow the instructions provided with the commercial Lp-PLA2 activity assay kit.
-
Typically, the assay involves adding the plasma sample to a microplate well containing a substrate for Lp-PLA2.
-
The enzyme in the plasma hydrolyzes the substrate, leading to a colorimetric or fluorometric change that is measured over time using a microplate reader.
-
-
Calculation of Activity: The rate of the reaction is proportional to the Lp-PLA2 activity in the sample. Calculate the activity based on the standard curve provided with the kit.
-
Data Analysis: Compare the Lp-PLA2 activity in the treated groups to the control group to determine the percentage of inhibition.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating a novel Lp-PLA2 inhibitor like this compound for its potential in treating neuroinflammation.
Caption: General experimental workflow for Lp-PLA2 inhibitor testing.
This compound represents a valuable research tool for investigating the role of Lp-PLA2 in neuroinflammation. While specific published data for this compound is emerging, the well-established methodologies and findings from studies on the representative inhibitor darapladib provide a solid framework for designing and interpreting experiments. The protocols and workflows outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this compound and other selective inhibitors to advance our understanding of neuroinflammatory processes and to explore novel therapeutic interventions for a range of neurological disorders.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lp-PLA2 | Rupa Health [rupahealth.com]
- 3. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Darapladib Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Lp-PLA2 in Arterial Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that plays a significant role in the pathogenesis of atherosclerosis.[1] Produced predominantly by inflammatory cells such as macrophages, T-cells, and mast cells within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles.[1][2] This enzymatic action generates pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-FA).[1] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, all critical events in the development and progression of atherosclerotic lesions.[3][4]
Notably, the expression of Lp-PLA2 is significantly elevated in vulnerable and ruptured atherosclerotic plaques compared to stable lesions.[1][5] It is found in high concentrations within the necrotic core and in macrophages located in the fibrous cap of these unstable plaques.[1][4] This localization has positioned Lp-PLA2 as a key biomarker for assessing plaque instability and predicting the risk of cardiovascular events.[2][6] Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of Lp-PLA2 within arterial tissue, providing valuable insights into the inflammatory status of atherosclerotic plaques.
These application notes provide a detailed protocol for the immunohistochemical detection of Lp-PLA2 in formalin-fixed, paraffin-embedded (FFPE) arterial tissue sections.
Data Presentation
The following table summarizes the quantitative analysis of Lp-PLA2 protein expression in various types of human coronary artery lesions, as determined by immunohistochemistry. The data is adapted from the findings of Kolodgie et al., Arterioscler Thromb Vasc Biol, 2006.[1]
| Lesion Type | Predominant Location of Lp-PLA2 Staining | Percentage of Plaque Area Positive for Lp-PLA2 (Mean ± SD) |
| Pathologic Intimal Thickening (PIT) | Minimal, localized to the lipid pool | 0.3 ± 0.5% |
| Fibroatheroma (FA) | Primarily within the necrotic core | 1.7 ± 3.1% |
| Thin-Cap Fibroatheroma (TCFA) | Necrotic core and surrounding macrophages, including the fibrous cap | 7.1 ± 4.2% |
| Plaque Rupture | Necrotic core and surrounding macrophages, including the fibrous cap | 15.3 ± 11.1%* |
*P<0.002 compared with all other lesion morphologies.
Signaling Pathway and Experimental Workflow
To visualize the biological role of Lp-PLA2 and the experimental procedure for its detection, refer to the following diagrams.
Caption: Pro-inflammatory signaling pathway of Lp-PLA2 in atherosclerosis.
Caption: Experimental workflow for Lp-PLA2 immunohistochemistry.
Experimental Protocols
This protocol is intended for the immunohistochemical staining of Lp-PLA2 in formalin-fixed, paraffin-embedded (FFPE) human arterial tissue sections.
Materials and Reagents:
-
Primary Antibody: Mouse monoclonal anti-human Lp-PLA2 antibody (Clone IHC407 is a commercially available option).[7]
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or EDTA Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0).
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or water.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST.
-
Secondary Antibody: Horseradish Peroxidase (HRP) conjugated goat anti-mouse IgG.
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Positive Control: Tonsil, thymus, or placenta tissue known to express Lp-PLA2.[7] A section of an advanced atherosclerotic plaque with known Lp-PLA2 expression can also be used.
-
Negative Control: Omission of the primary antibody or use of an isotype control antibody.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse with running cold tap water.[8]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in pre-heated Antigen Retrieval Solution (Citrate Buffer, pH 6.0 is a good starting point).
-
Heat the slides in a microwave oven at medium-high power for 8-15 minutes. Do not allow the solution to boil dry.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[4][8]
-
Rinse slides with PBST.
-
-
Blocking of Endogenous Peroxidase:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
-
Blocking of Non-specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Lp-PLA2 antibody in Blocking Buffer to the manufacturer's recommended concentration (a starting dilution of 1:100 to 1:500 is common).
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with Harris' Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Microscopic Analysis:
-
Examine the slides under a light microscope. Lp-PLA2 positive staining will appear as a brown precipitate, primarily in the cytoplasm of macrophages within the atherosclerotic plaque. The nuclei will be stained blue by the hematoxylin. The staining intensity and the percentage of positive cells can be semi-quantitatively or quantitatively assessed using image analysis software.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence supporting a key role of Lp-PLA2-generated lysophosphatidylcholine in human atherosclerotic plaque inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomeme.ca [genomeme.ca]
- 8. bosterbio.com [bosterbio.com]
Application Note: Flow Cytometry Analysis of Macrophage Foam Cell Inhibition by Lp-PLA2-IN-16
For Research Use Only.
Introduction
Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the formation of lipid-laden foam cells within the arterial wall. Macrophages play a central role in this process by taking up modified low-density lipoproteins (LDL), such as oxidized LDL (oxLDL), leading to their transformation into foam cells[1][2]. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme implicated in the progression of atherosclerosis. It hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA)[2][3][4]. These products promote the recruitment of monocytes and their subsequent differentiation into macrophages, which then become foam cells[5].
Lp-PLA2-IN-16 is a potent and selective inhibitor of the Lp-PLA2 enzyme[6][7]. By blocking Lp-PLA2 activity, this compound is hypothesized to reduce the generation of pro-inflammatory molecules, thereby mitigating macrophage transformation into foam cells. This application note provides a detailed protocol for the analysis of macrophage foam cell formation and its inhibition by this compound using flow cytometry. The method is based on the uptake of fluorescently labeled DiI-oxidized low-density lipoprotein (DiI-oxLDL) by a macrophage cell line.
Materials and Methods
Cell Culture and Differentiation
The human monocytic cell line THP-1 is a commonly used model for studying macrophage foam cell formation.
-
Cell Line: THP-1 human monocytic leukemia cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before proceeding with the experiment.
Inhibitor and Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium to achieve the desired final concentrations.
-
DiI-oxLDL: Reconstitute DiI-labeled oxidized LDL to a stock concentration of 1 mg/mL in sterile PBS. Store at 4°C, protected from light.
Experimental Protocol
The following protocol outlines the steps for treating differentiated THP-1 cells with this compound and subsequently analyzing DiI-oxLDL uptake by flow cytometry.
-
Cell Seeding: Seed the differentiated THP-1 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Aspirate the old medium from the cells and add 500 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Induction of Foam Cell Formation:
-
Following the pre-incubation period, add DiI-oxLDL to each well to a final concentration of 10 µg/mL.
-
Include a negative control group of cells that are not treated with DiI-oxLDL to measure baseline autofluorescence.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, gently wash the cells twice with ice-cold PBS.
-
Detach the cells by adding 200 µL of Accutase or a non-enzymatic cell dissociation solution and incubating for 5-10 minutes at 37°C.
-
Transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the DiI fluorescence in the appropriate channel (typically PE or a similar channel with an emission spectrum around 565 nm).
-
Collect at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the uptake of DiI-oxLDL by measuring the Mean Fluorescence Intensity (MFI) of the DiI signal in the gated cell population.
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the inhibitory effect of this compound on macrophage foam cell formation.
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition of DiI-oxLDL Uptake |
| Untreated Control | 0 | 150 | 0% |
| Vehicle Control (DMSO) | 0 | 5000 | 0% |
| This compound | 0.1 | 4500 | 10% |
| This compound | 1 | 3750 | 25% |
| This compound | 10 | 2500 | 50% |
| This compound | 100 | 1250 | 75% |
| This compound | 1000 | 750 | 85% |
% Inhibition is calculated relative to the vehicle control after subtracting the background fluorescence of the untreated control.
Visualizations
Signaling Pathway
References
- 1. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Application Notes: In Vivo Imaging of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity with Novel Probes
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes of atherosclerosis.[1][2][3] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[2][4][5] These products promote the recruitment of inflammatory cells, contributing to the formation, progression, and instability of atherosclerotic plaques.[2][5] Elevated Lp-PLA2 levels are strongly correlated with an increased risk of cardiovascular events, making it a critical biomarker and therapeutic target.[6][7][8] Real-time, in vivo imaging of Lp-PLA2 activity provides an invaluable tool for understanding disease pathogenesis, evaluating plaque vulnerability, and assessing the efficacy of novel therapeutics.[9][10] This document details the application of novel probes for in vivo imaging of Lp-PLA2 activity and provides protocols for their use.
Novel Probes for Lp-PLA2 Activity Imaging
A variety of probes have been developed to detect and quantify phospholipase activity. These can be broadly categorized into activity-based probes (ABPs) and fluorogenic substrates, including those based on Förster Resonance Energy Transfer (FRET).
-
Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of the enzyme, providing a direct measure of catalytically active Lp-PLA2. A notable example is the 1,2,3-triazole urea probe, HT-01, which has been identified as a tailored probe for detecting endogenous Lp-PLA2 in complex biological samples like tissue proteomes.[11] ABPs are highly valuable for their specificity and ability to profile enzyme activity in native biological systems.[11]
-
Fluorogenic Substrates (FRET Probes): These probes are designed to change their fluorescent properties upon enzymatic cleavage. They typically consist of a phospholipid scaffold modified with a fluorophore and a quencher pair. In the intact probe, fluorescence is quenched. Upon hydrolysis by Lp-PLA2 at the sn-2 position, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[12] An example is the Red/Green BODIPY PC-A2, a ratiometric substrate that allows for real-time monitoring of PLA2 activity.[12] Such probes are suitable for high-throughput screening of inhibitors and for imaging enzyme activity in live cells.[12][13]
-
Dual-Modal Probes: To enhance imaging depth and resolution, probes combining different modalities have been developed. For instance, dual optical and Positron Emission Tomography (PET)/CT probes have been used to detect activated macrophages in atherosclerotic plaques, which are a primary source of Lp-PLA2.[10] While not directly targeting Lp-PLA2, they image a key cellular component of the disease process where Lp-PLA2 is active.
Data Presentation
Table 1: Summary of Probes for PLA2/Lp-PLA2 Activity
| Probe Name/Type | Mechanism | Imaging Modality | Application | Key Features | Reference |
| HT-01 | Activity-Based Probe (ABP) | Gel-based ABPP | Profiling Lp-PLA2 activity in native proteomes | Tailored 1,2,3-triazole urea probe; detects low-abundance Lp-PLA2 | [11] |
| FP-Rh | Activity-Based Probe (ABP) | Fluorescence Polarization | High-throughput screening of Lp-PLA2 inhibitors | Serine hydrolase-directed fluorophosphonate-rhodamine probe | [11] |
| Red/Green BODIPY PC-A2 | FRET Substrate | Fluorescence (Ratiometric) | Real-time monitoring of PLA2 activity in cells and lysates | Ratiometric detection minimizes environmental interference | [12] |
| bis-BODIPY FL C11-PC | Self-Quenching Substrate | Fluorescence | Flow cytometric detection of PLA activity | Monitors action of PLA1 or PLA2 | [12] |
| PENN | FRET Sensor | Fluorescence | Measures intracellular PLA2 activity in living cells | Small-molecule probe; can be modified for isoform specificity | [13] |
| Lipo-Beads | Encapsulated Dye Release | Flow Cytometry | Sensitive detection of PLA2 and its inhibitors | Generates a detectable signal in under 5 minutes | [14][15] |
Table 2: Summary of Key Lp-PLA2 Inhibitors
| Inhibitor Name | Type | Potency (IC50) | Application | Key Features | Reference |
| Darapladib | Selective Lp-PLA2 Inhibitor | Not specified | Preclinical and clinical studies of atherosclerosis | Reduces inflammatory markers and necrotic core expansion | [4][6][7][11] |
| JMN4 | Selective Carbamate Inhibitor | 5.9 nM (human), 90 nM (mouse) | Research probe for studying Lp-PLA2 function | Potent and selective for Lp-PLA2 over other serine hydrolases | [11][16] |
Signaling Pathways and Experimental Workflows
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: General experimental workflow for in vivo imaging.
Caption: Mechanism of an activity-based probe (ABP).
Caption: Mechanism of a FRET-based probe for Lp-PLA2.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Lp-PLA2 Activity in an Atherosclerosis Mouse Model
This protocol provides a generalized workflow for using a hypothetical activatable fluorescent probe to image Lp-PLA2 activity in atherosclerotic lesions of an ApoE-deficient mouse model.
Materials:
-
High-fat "Western" diet.
-
Lp-PLA2-activatable fluorescent probe.
-
Sterile PBS (phosphate-buffered saline).
-
Anesthetic (e.g., isoflurane).
-
In vivo fluorescence imaging system (e.g., IVIS).
-
Surgical tools for tissue extraction.
-
OCT compound for tissue embedding.
Procedure:
-
Animal Model Preparation:
-
Wean 4-week-old ApoE-/- mice onto a high-fat diet for 12-16 weeks to induce the development of atherosclerotic plaques.[4] A control group should be fed a standard chow diet.
-
-
Probe Preparation and Administration:
-
Reconstitute the lyophilized fluorescent probe in sterile DMSO to create a stock solution, then dilute to the final working concentration in sterile PBS, as per the manufacturer's instructions.
-
Administer the probe solution to the mice via intravenous (tail vein) injection. The typical injection volume is 100-200 µL. Determine the optimal probe concentration and circulation time through preliminary dose-response and time-course studies.
-
-
In Vivo Imaging:
-
At the predetermined time point post-injection (e.g., 4-24 hours), anesthetize the mouse using an isoflurane chamber (3-4% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images of the aortic arch and carotid artery regions. Use appropriate excitation and emission filters for the specific probe. Acquire a white-light image for anatomical reference.
-
-
Image Analysis:
-
Using the system's analysis software, draw regions of interest (ROIs) around the aortic and carotid regions.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency).
-
Compare the signal intensity between the high-fat diet group and the chow-fed control group. A higher signal in the atherosclerotic mice indicates probe activation by Lp-PLA2.
-
-
Ex Vivo Validation:
-
Immediately following the final imaging session, euthanize the mouse.
-
Perfuse the vascular system with cold PBS followed by 4% paraformaldehyde.
-
Carefully dissect the aorta and other relevant tissues.
-
Image the extracted tissues ex vivo using the fluorescence imaging system to confirm the localization of the signal.
-
Embed the tissues in OCT, freeze, and prepare cryosections for histological analysis (e.g., Oil Red O for lipids, Mac-3 for macrophages) and fluorescence microscopy to correlate the probe signal with plaque components.
-
Protocol 2: Ex Vivo Activity-Based Protein Profiling (ABPP) of Lp-PLA2 in Tissue Lysates
This protocol is adapted from methods using tailored ABPs like HT-01 to detect Lp-PLA2 in complex proteomes.[11]
Materials:
-
Mouse tissues (e.g., aorta, brain).
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
HT-01 activity-based probe.
-
Lp-PLA2 inhibitor (e.g., Darapladib or JMN4 for competition assay).[11]
-
Rhodamine-azide for click chemistry.
-
SDS-PAGE gels and running buffer.
-
In-gel fluorescence scanner.
Procedure:
-
Proteome Preparation:
-
Harvest tissues from the mouse and flash-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C for 30 minutes to pellet membranes and insoluble material.
-
Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA or Bradford assay.
-
-
Probe Labeling:
-
Adjust the protein concentration of the lysate to 1 mg/mL.
-
For competition experiments, pre-incubate an aliquot of the proteome with an excess of an Lp-PLA2 inhibitor (e.g., 1 µM Darapladib) for 30 minutes at room temperature.
-
Add the HT-01 probe (final concentration ~1 µM) to all samples (with and without inhibitor).
-
Incubate for 60 minutes at room temperature.
-
-
Click Chemistry for Reporter Tag Conjugation:
-
To the labeled proteome, add the click chemistry reagents: Rhodamine-azide, TCEP, TBTA ligand, and copper (II) sulfate.
-
Incubate for 60 minutes at room temperature to conjugate the rhodamine reporter tag to the probe.
-
-
Gel Electrophoresis and Imaging:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel on a fluorescence scanner at the appropriate excitation/emission wavelengths for rhodamine.
-
A fluorescent band corresponding to the molecular weight of Lp-PLA2 (~50 kDa) should be visible.[11] This band's intensity should be significantly reduced in the sample pre-incubated with the specific inhibitor, confirming the identity of the labeled protein as Lp-PLA2.[11]
-
Protocol 3: In Vitro Lp-PLA2 Activity Assay
This protocol describes a general method for measuring Lp-PLA2 activity in plasma or serum using a commercially available colorimetric assay kit.[5][18]
Materials:
-
Lp-PLA2 Activity Assay Kit (e.g., from Cayman Chemical or similar).
-
Plasma or serum samples.
-
Microplate reader capable of measuring absorbance at 405-414 nm.[8][18]
-
96-well microplate.
Procedure:
-
Sample Preparation:
-
Collect blood samples in appropriate tubes (e.g., EDTA for plasma).
-
Centrifuge to separate plasma or serum. Store samples at -80°C if not used immediately.
-
If necessary, dilute samples in the provided assay buffer.
-
-
Assay Procedure:
-
Add a small volume of plasma/serum (e.g., 10 µL) to the wells of a 96-well plate.[18]
-
Add the reaction components as described in the kit manual. This typically includes a substrate (e.g., 2-thio-PAF) and DTNB (Ellman's reagent), which reacts with the product of the enzymatic reaction to produce a yellow color.[18]
-
For inhibitor studies, pre-incubate the sample with the inhibitor (e.g., Darapladib) before adding the substrate.
-
-
Measurement:
-
Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).
-
Measure the change in absorbance at 405-414 nm over time (kinetic reading), taking readings every minute for 10-30 minutes.[18]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Convert the rate into Lp-PLA2 activity units (e.g., nmol/min/mL) using a standard curve or a conversion factor provided in the kit manual.[8]
-
Compare the activity in different samples or treatment groups. A validated cut-off point may be used to identify patients at high cardiovascular risk.[5]
-
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 5. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoprotein-Associated Phospholipase A2 Activity Predicts Cardiovascular Events in High Risk Coronary Artery Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probes for imaging: a focus on atherosclerosis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Optical and PET/CT probes detect early signs of atherosclerosis | EurekAlert! [eurekalert.org]
- 11. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Probing Phospholipase A2 with Fluorescent Phospholipid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Lipo-Beads for the Sensitive Detection of Phospholipase A2 and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lp-PLA2 Inhibitor Concentration for Maximum Efficacy: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Lp-PLA2 inhibitors for maximal inhibition in experimental settings. As specific data for "Lp-PLA2-IN-16" is not publicly available, this guide will use the well-characterized and potent Lp-PLA2 inhibitor, Darapladib , as a representative example. The principles and protocols outlined here are broadly applicable to other selective Lp-PLA2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lp-PLA2 inhibitors like Darapladib?
A1: Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory processes in the development of atherosclerosis.[1] Lp-PLA2 inhibitors, like Darapladib, selectively bind to and inhibit the activity of this enzyme, thereby reducing the generation of these inflammatory substances.[2]
Q2: What is a typical inhibitory concentration for a potent Lp-PLA2 inhibitor?
A2: The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50). For Darapladib, the IC50 for Lp-PLA2 is approximately 0.25 nM (or 270 pM).[3][4][5] This indicates that at this concentration, Darapladib inhibits 50% of the Lp-PLA2 enzyme activity in vitro.
Q3: I am not seeing the expected level of inhibition. What are some common causes?
A3: Several factors can lead to lower-than-expected inhibition. These include incorrect inhibitor concentration, degradation of the inhibitor, issues with the enzyme's activity, or problems with the assay itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q4: Can I use the in vitro IC50 value directly for in vivo (animal) studies?
A4: Not directly. While the IC50 value is a critical starting point, in vivo studies require consideration of pharmacokinetic and pharmacodynamic properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME). For instance, in animal models, Darapladib has been administered orally at doses of 50 mg/kg daily to achieve significant inhibition of serum Lp-PLA2 activity.[3][6]
Quantitative Data: Inhibitory Potency of Darapladib
The following table summarizes the reported half-maximal inhibitory concentration (IC50) of Darapladib against Lp-PLA2.
| Compound | Target | IC50 Value | Assay Conditions |
| Darapladib | Lp-PLA2 | 0.25 nM | Recombinant human Lp-PLA2 |
| Darapladib | Lp-PLA2 | ~270 pM | Varies by study, generally in vitro enzyme assays |
Experimental Protocol: Determining Optimal Inhibitor Concentration
This protocol outlines a standard in vitro experiment to determine the IC50 of an Lp-PLA2 inhibitor.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Lp-PLA2 inhibitor (e.g., Darapladib)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Substrate (e.g., a chromogenic or fluorogenic phospholipid substrate)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations. It is advisable to test a wide range of concentrations spanning several orders of magnitude around the expected IC50.
-
Enzyme Preparation: Dilute the recombinant Lp-PLA2 enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the respective wells. Include control wells with no inhibitor (vehicle control, e.g., DMSO) and wells with no enzyme (background control).
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a plate reader to monitor the reaction progress.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Key Processes
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: The role of Lp-PLA2 in atherosclerosis and its inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an Lp-PLA2 inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low inhibition even at high inhibitor concentrations | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating dilutions or preparing the stock solution. 3. Low Enzyme Activity: The enzyme may be inactive or at too low a concentration. | 1. Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions (e.g., temperature, light protection). 2. Double-check all calculations and ensure accurate pipetting. 3. Verify enzyme activity with a positive control inhibitor (if available) or by running a standard activity assay. |
| High variability between replicate wells | 1. Pipetting Errors: Inconsistent volumes of enzyme, inhibitor, or substrate. 2. Incomplete Mixing: Reagents not uniformly distributed in the wells. 3. Temperature Gradients: Uneven temperature across the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of the wells after adding each reagent. 3. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. |
| Inconsistent results between experiments | 1. Reagent Variability: Differences in reagent batches (e.g., enzyme, substrate). 2. Changes in Assay Conditions: Minor variations in incubation times, temperature, or buffer pH. 3. Inhibitor Solubility Issues: The inhibitor may be precipitating at higher concentrations. | 1. Qualify new batches of reagents against previous batches. 2. Strictly adhere to the established protocol and document all experimental conditions. 3. Check the solubility of the inhibitor in the assay buffer. A small percentage of DMSO in the final reaction volume can help maintain solubility. |
| Non-standard dose-response curve | 1. Inhibitor Concentration Range: The tested concentrations may be too high or too low to define the full curve. 2. Assay Interference: The inhibitor may interfere with the detection method (e.g., absorbance or fluorescence). 3. Complex Inhibition Mechanism: The inhibitor may not follow a simple competitive or non-competitive binding model. | 1. Expand the range of inhibitor concentrations tested. 2. Run controls to check for any intrinsic absorbance or fluorescence of the inhibitor at the assay wavelength. 3. Consult advanced enzymology resources to explore different inhibition models. |
Troubleshooting Logic
Caption: A decision tree for troubleshooting Lp-PLA2 inhibition assays.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 2. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using Lp-PLA2-IN-16 and Preventing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Lp-PLA2-IN-16 in their experiments. The following sections offer troubleshooting advice for common experimental hurdles and answer frequently asked questions to help ensure the generation of reliable and reproducible data by minimizing off-target effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a structured format.
Issue 1: Inconsistent or Non-Reproducible Results
Description: You observe significant variability in your experimental outcomes between replicates or experiments.
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the stability of the inhibitor in your specific experimental buffer and temperature conditions. |
| Cellular Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. Perform serial dilutions carefully and vortex gently between each dilution step. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for all treatment and assay steps. Use a timer to ensure consistency. |
Issue 2: High Background Signal in Assays
Description: The background signal in your biochemical or cellular assay is high, making it difficult to distinguish the specific signal from noise.
| Potential Cause | Recommended Solution |
| Sub-optimal Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and/or extend the blocking incubation time. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps to more effectively remove unbound reagents. |
| Compound Autofluorescence | If using a fluorescence-based readout, test the intrinsic fluorescence of this compound at the working concentration in the absence of other reagents. |
Issue 3: Compound Precipitation in Media
Description: A precipitate is observed after adding this compound to the cell culture media.
| Potential Cause | Recommended Solution |
| Poor Solubility | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). When diluting into aqueous media, do so dropwise while vortexing to facilitate dissolution. Ensure the final solvent concentration is below the threshold for cellular toxicity. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if specific media components are causing precipitation. |
| Temperature Effects | Equilibrate both the compound stock solution and the media to the same temperature before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lp-PLA2?
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that circulates in the blood primarily bound to low-density lipoprotein (LDL).[1] It hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory lipid mediators such as lysophosphatidylcholine and oxidized non-esterified fatty acids.[1] These products contribute to inflammation within the arterial wall, a key process in the development of atherosclerosis.[1]
Q2: How can I confirm that the observed effects in my experiment are due to the inhibition of Lp-PLA2 and not off-target effects of this compound?
To attribute an observed phenotype specifically to Lp-PLA2 inhibition, a multi-faceted approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Replicate the key findings using a different, structurally distinct Lp-PLA2 inhibitor. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Genetic Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Lp-PLA2 expression. The phenotype observed with this compound should be mimicked by the genetic perturbation and the inhibitor should have no further effect in the knockout/knockdown cells.
-
Rescue Experiments: If possible, overexpress a form of Lp-PLA2 that is resistant to this compound. This should reverse the effects of the inhibitor if they are on-target.
Q3: What are the essential controls to include in my experiments with this compound?
At a minimum, every experiment should include:
-
Vehicle Control: Cells or reactions treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A baseline control to which no treatment is applied.
-
Positive Control: A known activator or condition that elicits the expected biological response, to ensure the assay is working correctly.
-
Negative Control: A condition where no biological response is expected.
Q4: What is a recommended starting concentration for this compound in a cellular assay?
Experimental Protocols & Data Presentation
Biochemical Assay: Measuring the IC50 of this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Lp-PLA2 enzyme.
Methodology:
-
A dilution series of this compound is prepared in assay buffer.
-
Recombinant human Lp-PLA2 is pre-incubated with each concentration of the inhibitor.
-
The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., 2-thio-PAF).[2]
-
The reaction progress is monitored by measuring the absorbance of the product at a specific wavelength over time.
-
The initial reaction velocities are calculated and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Example Data Presentation:
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 0 | 0 ± 2.1 |
| 1 | 15.3 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 100 | 85.1 ± 2.9 |
| 1000 | 98.6 ± 1.5 |
Cellular Assay: Assessing Off-Target Effects on Inflammatory Cytokine Production
This protocol provides a framework for evaluating whether the effect of this compound on cytokine production is a specific on-target effect.
Methodology:
-
Culture macrophages (e.g., THP-1 or primary monocytes) and stimulate them with an inflammatory agent (e.g., LPS).
-
Treat the stimulated cells with a vehicle control, this compound, and a structurally unrelated Lp-PLA2 inhibitor at equipotent concentrations.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of a relevant inflammatory cytokine (e.g., IL-6) in the supernatant using an ELISA kit.
-
Compare the level of cytokine inhibition between the two inhibitors.
Example Data Presentation:
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Unstimulated | 50 ± 8 |
| LPS + Vehicle | 1500 ± 120 |
| LPS + this compound (100 nM) | 750 ± 95 |
| LPS + Unrelated Inhibitor (50 nM) | 780 ± 110 |
Visualizations
Lp-PLA2 Signaling Pathway and Inhibition
Caption: The role of Lp-PLA2 in vascular inflammation and its inhibition by this compound.
Experimental Workflow for Off-Target Validation
Caption: A workflow for validating that an observed experimental phenotype is an on-target effect.
Troubleshooting Logic for High Assay Background
Caption: A decision-making diagram for troubleshooting high background in assays.
References
Lp-PLA2-IN-16 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-16.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and efficacy of this compound, it is crucial to adhere to the recommended storage conditions. The optimal storage temperatures and durations are summarized below. Note that once the compound is in solution, it is best to store it in aliquots to avoid repeated freeze-thaw cycles.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Q2: How should I prepare a stock solution of this compound?
A2: Proper preparation of the stock solution is critical for experimental success. Due to the hydrophobic nature of many inhibitors, selecting an appropriate solvent is key.
Experimental Protocol: Stock Solution Preparation
-
Solvent Selection: Based on the properties of similar Lp-PLA2 inhibitors, Dimethyl Sulfoxide (DMSO) is often a suitable solvent. For in vivo studies, co-solvents like PEG300, Tween-80, and SBE-β-CD may be necessary to improve solubility and bioavailability.[1]
-
Dissolution: To prepare a stock solution, add the appropriate volume of solvent to the powdered compound.
-
Enhancing Solubility: If you observe precipitation or incomplete dissolution, you can gently heat the solution (e.g., to 37°C) and use sonication in an ultrasonic bath to aid dissolution.[2][3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability.[2][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[4] It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine and oxidized free fatty acids.[4] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory molecules, which are implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[5][6]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution during my experiment.
-
Possible Cause: The solubility of the compound in your experimental buffer is low.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible while maintaining compound solubility. High concentrations of organic solvents can be toxic to cells.
-
Use of Surfactants or Co-solvents: For in vitro assays, the addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, may help maintain solubility. For in vivo experiments, formulation with vehicles containing agents like PEG300 or SBE-β-CD can improve solubility.[1]
-
Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.
-
Issue 2: I am not observing the expected inhibitory effect on Lp-PLA2 activity.
-
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: There might be an error in the calculation of the final concentration.
-
Assay Conditions: The experimental conditions (e.g., pH, temperature, substrate concentration) may not be optimal for the inhibitor's activity.
-
-
Solutions:
-
Verify Storage: Confirm that the compound has been stored according to the recommendations (see FAQ 1).
-
Confirm Concentration: Double-check all calculations for dilutions from the stock solution.
-
Optimize Assay: Review the literature for established protocols for Lp-PLA2 activity assays to ensure your experimental setup is appropriate.
-
Positive Control: Include a known, potent Lp-PLA2 inhibitor as a positive control in your experiment to validate the assay system.
-
Issue 3: I am observing cellular toxicity in my cell-based assays.
-
Possible Causes:
-
High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Inherent Compound Toxicity: The inhibitor itself may have cytotoxic effects at the concentrations being tested.
-
-
Solutions:
-
Solvent Control: Include a vehicle control in your experiment (cells treated with the same concentration of solvent without the inhibitor) to assess solvent toxicity. Aim to keep the final DMSO concentration below 0.5%.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for the inhibitor in your specific cell line.
-
Alternative Inhibitor: If toxicity remains an issue, consider using a different Lp-PLA2 inhibitor with a better-characterized cytotoxicity profile.
-
Visualizations
Below are diagrams illustrating the signaling pathway of Lp-PLA2 and a general experimental workflow for evaluating an Lp-PLA2 inhibitor.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: General workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. labcorp.com [labcorp.com]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Results in Lp-PLA2 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between an Lp-PLA2 activity assay and a mass assay?
An Lp-PLA2 activity assay measures the enzymatic function of Lp-PLA2, specifically its ability to hydrolyze substrates. This is often done using colorimetric or fluorescent methods where the substrate cleavage results in a detectable signal.[1][2][3] In contrast, an Lp-PLA2 mass assay , typically an enzyme-linked immunosorbent assay (ELISA), quantifies the total amount of the Lp-PLA2 protein present in a sample, regardless of its enzymatic activity.[1][2][3]
Q2: Which type of assay is better for inhibitor screening?
For inhibitor screening, an activity assay is more appropriate. This is because the goal is to identify compounds that block the enzymatic function of Lp-PLA2. A mass assay would not provide information about the inhibitory effect of a compound on the enzyme's activity.[2][4]
Q3: What are the common substrates used in Lp-PLA2 activity assays?
Commonly used substrates are analogs of platelet-activating factor (PAF) or other phospholipids that are specifically cleaved by Lp-PLA2.[1][5] For example, 2-thio PAF is used in a colorimetric assay where its hydrolysis by Lp-PLA2 reacts with DTNB (Ellman's reagent) to produce a yellow product.[6] Another example is 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP), which releases a colorful product upon hydrolysis that can be monitored spectrophotometrically.[7] Fluorescent assays may use a quenched substrate that fluoresces upon hydrolysis by Lp-PLA2.[8]
Q4: What are some common positive and negative controls for an Lp-PLA2 inhibition assay?
A common positive control inhibitor is darapladib , a potent and selective inhibitor of Lp-PLA2.[6][9][10] For a negative control, a vehicle control (e.g., DMSO, the solvent used to dissolve the test compounds) is typically used. This helps to account for any effects of the solvent on the enzyme activity. Additionally, a no-enzyme control can be included to assess the background signal from the substrate and assay buffer.
Q5: How should I prepare and store my samples and reagents?
Serum or plasma samples can be used for Lp-PLA2 activity measurements. It is recommended to use fresh samples whenever possible. If storage is necessary, samples can be stored at 2-8°C for up to 7 days or at -20°C or -80°C for longer periods.[11] Avoid repeated freeze-thaw cycles.[11] Reagents, including the enzyme, substrate, and buffers, should be stored according to the manufacturer's instructions, typically at -20°C or -80°C. Reconstituted reagents may have a shorter stability and should be used within the recommended timeframe.
Troubleshooting Guide
Problem: High Background Signal
Q: What are the potential causes of high background signal in my assay?
High background can be caused by several factors:
-
Substrate instability: The substrate may be degrading spontaneously, leading to a signal in the absence of enzyme activity.
-
Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.
-
Non-specific binding: In plate-based assays, the detection antibody (in an ELISA-based format) or other reagents may bind non-specifically to the plate.[12][13]
-
Autofluorescence of test compounds: In fluorescent assays, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay.
Q: How can I reduce high background noise?
To reduce high background:
-
Prepare fresh reagents: Use freshly prepared buffers and substrate solutions.
-
Include proper controls: Run a no-enzyme control to determine the level of non-enzymatic substrate hydrolysis.
-
Optimize blocking: In ELISA-based assays, ensure adequate blocking of the plate to prevent non-specific binding.[12][13]
-
Check for compound interference: Test the intrinsic fluorescence or absorbance of your compounds at the assay wavelengths.
Problem: High Variability Between Replicates
Q: What causes high variability in my results?
High variability can stem from:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations.
-
Improper mixing: Inadequate mixing of reagents in the assay wells can result in non-uniform reactions.
-
Temperature gradients: Temperature differences across the assay plate can affect enzyme activity.
-
Edge effects: Wells on the edge of the plate may evaporate more quickly, concentrating the reactants.
Q: How can I improve the precision of my assay?
To improve precision:
-
Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Thoroughly mix reagents: Mix all reagents well before and after adding them to the assay plate.
-
Incubate plates properly: Use an incubator that provides uniform temperature distribution.
-
Avoid edge effects: Do not use the outer wells of the plate for your assay, or fill them with buffer to minimize evaporation from the inner wells.
Problem: Unexpected Inhibitor Potency (IC50 values)
Q: Why is my inhibitor showing lower potency (higher IC50) than expected?
Several factors can lead to an apparent decrease in inhibitor potency:
-
Incorrect inhibitor concentration: The actual concentration of the inhibitor may be lower than stated due to degradation or precipitation.
-
High enzyme concentration: If the enzyme concentration is too high, a higher concentration of the inhibitor will be required to achieve 50% inhibition.
-
Substrate competition: If the inhibitor is competitive with the substrate, a high substrate concentration can reduce the apparent potency of the inhibitor.
-
Presence of interfering substances: Components in the sample matrix (e.g., lipids) may bind to the inhibitor, reducing its effective concentration.[5]
Q: Why is my inhibitor showing higher potency (lower IC50) than expected?
An apparent increase in potency can be caused by:
-
Incorrect inhibitor concentration: The actual concentration of the inhibitor may be higher than stated.
-
Non-specific inhibition: The compound may be inhibiting the enzyme through a non-specific mechanism, such as aggregation.
-
Assay artifacts: The compound may interfere with the detection system, leading to a false-positive signal.
Q: Why am I not seeing any inhibition?
Lack of inhibition could be due to:
-
Inactive inhibitor: The inhibitor may have degraded or may not be active against the specific isoform of Lp-PLA2 being used.
-
Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.
-
Insolubility of the inhibitor: The inhibitor may not be soluble in the assay buffer at the tested concentrations.
Problem: Atypical Dose-Response Curve
Q: Why is my dose-response curve flat?
A flat dose-response curve indicates that the inhibitor is not effective at the concentrations tested. This could be due to the reasons mentioned above for "not seeing any inhibition."
Q: Why is my dose-response curve shifted?
A shift in the dose-response curve to the right (higher IC50) or left (lower IC50) can be caused by the factors affecting inhibitor potency as described above.
Q: Why do I see an increase in signal at high inhibitor concentrations (biphasic curve)?
This "U-shaped" or biphasic dose-response curve can be caused by:
-
Compound interference: At high concentrations, the compound may interfere with the assay's detection system (e.g., by having its own color or fluorescence).
-
Compound aggregation: The compound may aggregate at high concentrations, leading to non-specific effects.
-
Complex inhibitor kinetics: The inhibitor may have a complex mechanism of action that is not a simple competitive or non-competitive inhibition.
Experimental Protocols
Colorimetric Lp-PLA2 Activity/Inhibition Assay Protocol
This protocol is based on the use of 2-thio-PAF as a substrate.
Materials:
-
Recombinant human Lp-PLA2
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio-PAF substrate
-
DTNB (Ellman's reagent)
-
Test inhibitors and positive control (e.g., darapladib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors and positive control in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the appropriate wells. Include wells for vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 10 µL of Lp-PLA2 enzyme solution to all wells except the no-enzyme control wells.
-
Add 10 µL of DTNB solution to all wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme and for any free thiols to react with DTNB.[6]
-
Initiate the reaction by adding 200 µL of the 2-thio-PAF substrate solution to all wells.[6]
-
Immediately start measuring the absorbance at 414 nm every minute for a set period (e.g., 10-15 minutes) using a microplate reader.[6]
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Fluorescent Lp-PLA2 Activity/Inhibition Assay Protocol
This protocol uses a quenched fluorescent substrate.
Materials:
-
Recombinant human Lp-PLA2
-
Assay Buffer (specific to the kit, often acidic for LPLA2)[8]
-
Quenched fluorescent substrate
-
Test inhibitors and positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors and positive control in the assay buffer.
-
In a 96-well black microplate, add the desired volume of each inhibitor dilution. Include wells for vehicle control and a no-enzyme control.
-
Add the Lp-PLA2 enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at the recommended temperature for the specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the quenched fluorescent substrate solution to all wells.
-
Incubate the plate at the recommended temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at one or more time points.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Troubleshooting Summary for Lp-PLA2 Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Substrate instability | Prepare fresh substrate solution for each experiment. |
| Contaminated reagents | Use fresh, high-quality reagents and buffers. | |
| Compound interference | Test for intrinsic absorbance/fluorescence of the compound. | |
| High Variability | Pipetting errors | Calibrate pipettes and use proper pipetting techniques. |
| Improper mixing | Ensure thorough mixing of all components in the wells. | |
| Temperature gradients | Use a temperature-controlled incubator for all incubations. | |
| Low Inhibitor Potency | Incorrect inhibitor concentration | Verify the concentration and purity of the inhibitor stock. |
| High enzyme concentration | Optimize the enzyme concentration used in the assay. | |
| Substrate competition | If the inhibitor is competitive, consider using a lower substrate concentration. | |
| Atypical Dose-Response | Compound insolubility | Check the solubility of the compound in the assay buffer. |
| Curve | Compound aggregation | Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer. |
| Assay artifacts | Run controls to check for compound interference with the detection system. |
Table 2: Example Data from an Lp-PLA2 Inhibition Assay
| Inhibitor Conc. (nM) | Log [Inhibitor] | % Inhibition |
| 0.1 | -7.0 | 5.2 |
| 1 | -6.0 | 15.8 |
| 10 | -5.0 | 48.9 |
| 100 | -4.0 | 85.3 |
| 1000 | -3.0 | 95.1 |
| 10000 | -2.0 | 98.6 |
This data can be used to generate a sigmoidal dose-response curve and calculate the IC50 value.
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for an Lp-PLA2 inhibition assay.
Caption: Troubleshooting decision tree for Lp-PLA2 inhibition assays.
References
- 1. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sjkglobalkc.com [sjkglobalkc.com]
- 8. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.fiapoct.com [m.fiapoct.com]
- 12. arp1.com [arp1.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
How to minimize variability in Lp-PLA2 activity measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in Lipoprotein-associated Phospholipase A2 (Lp-PLA2) activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an Lp-PLA2 activity assay and a mass immunoassay?
An Lp-PLA2 activity assay measures the enzymatic function of the Lp-PLA2 enzyme, specifically its ability to hydrolyze phospholipids.[1][2][3] This is typically done spectrophotometrically by monitoring the rate of a color-producing reaction.[2][3] In contrast, a mass immunoassay quantifies the total amount of the Lp-PLA2 protein present, regardless of its enzymatic activity.[1] The activity assay is generally considered more accurate for assessing cardiovascular risk because the mass assay may not detect all circulating Lp-PLA2, as some of it is inhibited by its interaction with lipoproteins.[1][2]
Q2: Is fasting required before blood collection for Lp-PLA2 activity measurement?
Fasting is generally preferred but not strictly required for Lp-PLA2 activity testing.[4][5][6] Studies have shown that the variability in Lp-PLA2 activity is not significantly different between fasting and non-fasting states.[7]
Q3: What are the acceptable specimen types for Lp-PLA2 activity assays?
Both serum and plasma are acceptable specimens for measuring Lp-PLA2 activity.[5][8] When using plasma, lavender-top (EDTA) tubes are appropriate.[8] For serum, red-top or gel-barrier tubes can be used.[4][8]
Q4: How do statins and other medications affect Lp-PLA2 activity levels?
Certain medications can influence Lp-PLA2 activity. Statin therapy has been shown to lower Lp-PLA2 activity.[9][10] Other medications such as beta-blockers and steroids may also affect the results.[11] It is crucial to consider the patient's medication regimen when interpreting Lp-PLA2 activity levels.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in Lp-PLA2 activity measurements.
Pre-Analytical Variability
Improper sample collection and handling is a primary source of variability.
Issue: Inconsistent or erroneous results.
Possible Causes & Solutions:
-
Hemolysis: Hemolyzed specimens are unacceptable for Lp-PLA2 activity assays and should be redrawn.[4][12] Hemolysis can interfere with the spectrophotometric measurement.
-
Improper Sample Mixing: After collection, gently invert the blood collection tube several times to mix the blood with the anticoagulant. Avoid vigorous shaking.[4][13]
-
Delayed Separation of Serum/Plasma: Serum or plasma should be separated from cells within two hours of collection to minimize potential interference.[8][13] Centrifugation should ideally be performed in a refrigerated centrifuge.[13]
-
Incorrect Tube Type: While various tubes are acceptable, using a consistent type for all samples within a study is recommended to avoid potential matrix effects.
-
Sample Storage: Adherence to recommended storage conditions is critical for sample integrity.
Analytical Variability
Variability can also arise during the analytical phase of the assay.
Issue: High coefficient of variation (CV) between replicates.
Possible Causes & Solutions:
-
Reagent Preparation: Ensure that all reagents, calibrators, and controls are prepared and stored according to the manufacturer's instructions.[14]
-
Instrument Malfunction: Verify that the automated chemistry analyzer is properly calibrated and maintained.
-
Pipetting Errors: Ensure accurate and precise pipetting, especially when performing manual dilutions.
Issue: Results are consistently higher or lower than expected.
Possible Causes & Solutions:
-
Calibration Issues: Use a fresh set of calibrators to generate a new standard curve.[3]
-
Interfering Substances: Samples that are excessively turbid, lipemic, or icteric may interfere with the assay.[6][8]
Data Summary Tables
Table 1: Pre-Analytical Sample Handling and Storage Recommendations
| Parameter | Recommendation | Reference |
| Specimen Type | Serum or Plasma (EDTA) | [5][8] |
| Collection Tube | Red-top, gel-barrier, or lavender-top (EDTA) | [4][8] |
| Mixing | Gentle inversion (do not shake) | [4][13] |
| Separation Time | Within 2 hours of collection | [8][13] |
| Centrifugation | Refrigerated (2°C to 8°C) | [13] |
| Storage (Ambient) | Up to 24 hours (serum/plasma) | [12] |
| Storage (Refrigerated) | Up to 14 days (serum/plasma) | [8] |
| Storage (Frozen) | Up to 18 months (serum/plasma) | [8][12] |
Table 2: Reported Analytical Performance of a Commercial Lp-PLA2 Activity Assay
| Performance Metric | Result | Reference |
| Intra-assay Precision (CV) | 0.6% - 1.4% | [15] |
| Inter-assay Precision (CV) | 0.9% - 2.0% | [15] |
| Limit of Quantitation | 5.8 U/L | [15] |
| Linearity | 10 - 382 nmol/min/mL | [3] |
Experimental Protocols & Methodologies
Principle of the Lp-PLA2 Activity Assay
The most common method for determining Lp-PLA2 activity is a quantitative enzymatic assay.[3][12] The principle of this assay is as follows:
-
Lp-PLA2 present in the serum or plasma sample hydrolyzes a specific substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, at the sn-2 position.[3]
-
This hydrolysis reaction releases a colored product, 4-nitrophenol.[3]
-
The rate of formation of 4-nitrophenol is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm).[2]
-
The Lp-PLA2 activity in the sample is directly proportional to the rate of the color change and is calculated by comparing it to a standard curve generated using calibrators with known Lp-PLA2 activity levels.[3]
Visualizations
Caption: Role of Lp-PLA2 in the progression of atherosclerosis.
Caption: Standard workflow for Lp-PLA2 activity measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diazyme.com [diazyme.com]
- 4. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 5. clevelandheartlab.com [clevelandheartlab.com]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. labcorp.com [labcorp.com]
- 9. m.youtube.com [m.youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 12. Lp-PLA2, Lipoprotein-Associated Phospholipase A2, Activity (PLAC) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. sjkglobalkc.com [sjkglobalkc.com]
- 15. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lp-PLA2-IN-16 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the cytotoxicity of Lp-PLA2-IN-16 in cell-based assays. The information is based on the known mechanisms of Lp-PLA2 inhibitors and general principles of cytotoxicity testing for small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound and why might it cause cytotoxicity?
A1: this compound is an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids.[1][2][3][4][5] By inhibiting Lp-PLA2, this compound is expected to reduce inflammation.[3][6] However, like many potent small molecule inhibitors, it may exhibit off-target effects or induce cellular stress at higher concentrations, leading to cytotoxicity. Cytotoxicity may also arise from the modulation of critical signaling pathways. For instance, alterations in Lp-PLA2 activity have been linked to the regulation of apoptosis through the Akt and caspase pathways.[7][8]
Q2: What are the best practices for preparing and storing this compound solutions to minimize issues with solubility and stability?
A2: For optimal results, it is crucial to follow the manufacturer's instructions for solubility. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution.[9] To avoid solubility issues in your experiments, ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[9] The stability of the compound in your specific cell culture medium at 37°C should be considered, especially for long-term experiments.[10][11]
Q3: What are some potential off-target effects of Lp-PLA2 inhibitors that could contribute to cytotoxicity?
A3: While this compound is designed to be a specific inhibitor, off-target effects are a possibility with any small molecule. These could include the inhibition of other phospholipases or kinases, disruption of mitochondrial function, or interference with general cellular processes.[12][13] For example, some studies have shown that phospholipase A2 activity can influence mitochondrial membrane potential and the production of reactive oxygen species.[12][13] It is advisable to perform counter-screening or consult the literature for any known off-target activities of the inhibitor's chemical class.
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed at Expected Non-Toxic Concentrations
Q: I am observing significant cytotoxicity with this compound at concentrations where I expect to see specific inhibition of Lp-PLA2 activity without affecting cell viability. What could be the cause and how can I troubleshoot this?
A: This is a common issue when working with potent bioactive compounds. Several factors could be contributing to the observed cytotoxicity.
Potential Causes and Solutions:
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to chemical compounds.
-
Solution: Determine the IC50 value for cytotoxicity in your specific cell line using a broad range of concentrations. It's possible that the therapeutic window for your cell line is narrower than anticipated.
-
-
Compound Precipitation: The compound may be precipitating out of the cell culture medium at higher concentrations, leading to non-specific cytotoxicity.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is suspected, consider lowering the highest concentration or using a different solvent system (while keeping the final solvent concentration low and consistent across all treatments).
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to confirm that the solvent itself is not causing cytotoxicity.
-
-
Rapid Onset of Apoptosis: The compound may be a potent inducer of apoptosis, even at low concentrations.
-
Solution: Perform an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) at earlier time points to determine if the observed cell death is due to programmed cell death.
-
Issue 2: Inconsistent Results and Poor Dose-Response Curves
Q: My cytotoxicity assays with this compound are giving variable results, and I am unable to obtain a clear sigmoidal dose-response curve. What are some potential reasons for this?
A: Inconsistent results and poorly defined dose-response curves can stem from several experimental variables.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across the wells of your assay plate can lead to high variability.[14][15]
-
Solution: Ensure you have a single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly.[15] Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.[16]
-
Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.[16]
-
-
Assay Interference: The compound may be interfering with the assay chemistry. For example, it might absorb light at the same wavelength as the assay readout or have reducing properties that affect tetrazolium-based assays (e.g., MTT).
-
Solution: Run a cell-free control where the compound is added to the assay reagents to check for any direct interference. Consider using a different type of cytotoxicity assay that relies on a different detection principle (e.g., measuring LDH release vs. metabolic activity).
-
-
Sub-optimal Incubation Time: The chosen incubation time might be too short to observe a clear effect or too long, leading to secondary effects.
-
Solution: Perform a time-course experiment to identify the optimal time point for assessing cytotoxicity with this compound in your specific cell line.
-
Quantitative Data Summary
The following tables provide hypothetical data for this compound to serve as a reference for experimental design.
Table 1: Recommended Concentration Ranges for Initial Cytotoxicity Screening
| Cell Line Type | Example Cell Lines | Seeding Density (cells/well in 96-well plate) | Recommended Concentration Range (µM) |
| Macrophage-like | THP-1, U937 | 5 x 10⁴ | 0.01 - 100 |
| Endothelial | HUVEC | 1 x 10⁴ | 0.01 - 100 |
| Epithelial | HeLa, A549 | 1 x 10⁴ | 0.01 - 100 |
Table 2: Hypothetical IC50 Values for this compound in Different Cytotoxicity Assays (48-hour treatment)
| Cell Line | MTT Assay IC50 (µM) | LDH Release Assay IC50 (µM) | Caspase-3/7 Assay EC50 (µM) |
| THP-1 | 15.2 | 25.8 | 8.5 |
| HUVEC | 22.5 | 35.1 | 12.3 |
| HeLa | > 50 | > 50 | 28.9 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for investigating unexpected cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting decision tree for high assay variability.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[18]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Protocol 3: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use an opaque-walled plate to minimize luminescence signal bleed-through.[16]
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the EC50 for caspase activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. Lipoprotein-associated phospholipase A2 regulates macrophage apoptosis via the Akt and caspase-7 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein-Associated Phospholipase A2 Regulates Macrophage Apoptosis via the Akt and Caspase-7 Pathways [jstage.jst.go.jp]
- 9. glpbio.com [glpbio.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipase A2-modified low density lipoprotein induces mitochondrial uncoupling and lowers reactive oxygen species in phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospholipases A2 mediate amyloid-beta peptide-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.in]
- 15. youtube.com [youtube.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lp-PLA2 Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo evaluation of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Lp-PLA2 inhibitor shows potent in vitro activity but poor efficacy in animal models. What could be the underlying cause?
A1: A common reason for this discrepancy is low in vivo bioavailability. Many Lp-PLA2 inhibitors are poorly soluble in water and may have low permeability, leading to limited absorption from the gastrointestinal tract after oral administration. Additionally, some inhibitors may undergo significant first-pass metabolism in the gut wall and liver, which reduces the amount of active drug reaching systemic circulation. For instance, the well-studied Lp-PLA2 inhibitor darapladib is classified as a Biopharmaceutics Classification System (BCS) Class 4 compound, meaning it has both low solubility and low permeability, resulting in an absolute oral bioavailability of only 4% for an enteric-coated tablet formulation.[1]
Q2: What are the key physicochemical properties of Lp-PLA2 inhibitors that I should consider for formulation development?
A2: Key properties to characterize include aqueous solubility at different pH values, lipophilicity (LogP), permeability (e.g., using Caco-2 cell assays), and solid-state characteristics (crystalline vs. amorphous). Darapladib, for example, exhibits pH-dependent solubility, with higher solubility at acidic pH.[1] Understanding these properties will help you select the most appropriate formulation strategy.
Q3: How can I determine if my Lp-PLA2 inhibitor is undergoing first-pass metabolism?
A3: An initial indication can be obtained by comparing the pharmacokinetic profiles after oral and intravenous (IV) administration. A significantly lower area under the curve (AUC) for the oral route compared to the IV route suggests poor absorption and/or high first-pass metabolism. For darapladib, studies in humans have shown the presence of metabolites in plasma after oral dosing that are not observed after IV administration, indicating first-pass metabolism.[2]
Troubleshooting Guide: Low Oral Bioavailability
This guide provides potential solutions to common issues related to the low oral bioavailability of Lp-PLA2 inhibitors.
| Problem | Potential Cause | Suggested Solution & Experimental Approach |
| Low drug exposure (AUC) after oral administration. | Poor aqueous solubility. | Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. Prepare a nanosuspension and compare its pharmacokinetic profile to a standard suspension in rodents.[3] Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can enhance solubility. Prepare an ASD by spray drying or hot-melt extrusion and evaluate its dissolution profile and in vivo performance.[4] |
| Low membrane permeability. | Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][5][6] Formulate the inhibitor in a SEDDS and assess its bioavailability in an animal model. Prodrug Approach: Chemically modify the inhibitor to create a more permeable prodrug that is converted to the active compound in vivo.[7][8][9][10] | |
| High variability in plasma concentrations between subjects. | Food effects. | The presence of food can alter gastrointestinal pH and motility, affecting the dissolution and absorption of poorly soluble drugs.[5] Conduct a food-effect study in an appropriate animal model (e.g., beagle dogs) by administering the formulation in both fasted and fed states.[9] |
| Rapid clearance and short half-life. | High first-pass metabolism. | Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolizing enzymes (e.g., CYP3A4 inhibitors) can increase bioavailability. However, this approach has potential for drug-drug interactions. Alternative Routes of Administration: For preclinical studies, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and first-pass metabolism. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for the Lp-PLA2 inhibitor darapladib in different formulations.
| Compound | Formulation | Species | Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Absolute Bioavailability (F%) | Reference |
| Darapladib | Enteric-coated micronized tablet | Human | 160 mg | 1140 | 162 | 4 | [1] |
| Darapladib | Oral solution | Human | 160 mg | - | - | 12 | [1] |
Experimental Protocols
In Vivo Bioavailability Study in Rodents
This protocol outlines a typical oral bioavailability study in rats.
Objective: To determine the pharmacokinetic profile of an Lp-PLA2 inhibitor after oral administration.
Materials:
-
Lp-PLA2 inhibitor formulation
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
Dosing: Administer the Lp-PLA2 inhibitor formulation orally via gavage at a predetermined dose.[11]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11][12][13]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the Lp-PLA2 inhibitor using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
Measurement of Lp-PLA2 Activity in Plasma (PLAC® Test Principle)
This protocol is based on the principle of the commercially available PLAC® Test.
Objective: To quantify the enzymatic activity of Lp-PLA2 in plasma samples.
Principle: Lp-PLA2 in the plasma sample hydrolyzes a specific substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, at the sn-2 position. This reaction produces a colored product, 4-nitrophenol. The rate of formation of 4-nitrophenol is measured spectrophotometrically, and this rate is directly proportional to the Lp-PLA2 activity in the sample.[14]
Materials:
-
Plasma samples (EDTA or serum)
-
PLAC® Test reagents (or equivalent substrate and buffer)
-
Spectrophotometer capable of reading at 405 nm
-
Calibrators with known Lp-PLA2 activity
Procedure:
-
Sample Preparation: Ensure plasma samples are properly collected and stored. Hemolyzed samples should not be used.[15]
-
Assay Performance: The assay is typically performed on an automated clinical chemistry analyzer. The instrument mixes the sample with the reagent containing the substrate.
-
Measurement: The analyzer monitors the change in absorbance at 405 nm over a specific time to determine the rate of 4-nitrophenol formation.
-
Calibration: A standard curve is generated using calibrators with known Lp-PLA2 activity.
-
Calculation: The Lp-PLA2 activity in the unknown samples is calculated from the standard curve and is typically expressed in nmol/min/mL.[14]
Visualizations
Caption: Experimental workflow for improving the in vivo bioavailability of Lp-PLA2 inhibitors.
Caption: Troubleshooting logic for addressing low bioavailability of Lp-PLA2 inhibitors.
References
- 1. scribd.com [scribd.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. unmc.edu [unmc.edu]
- 15. labcorp.com [labcorp.com]
Technical Support Center: High-Throughput Screening of Lp-PLA2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening (HTS) methods for Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS campaigns for Lp-PLA2 inhibitors in a question-and-answer format.
Issue 1: No or Very Low Enzyme Activity
Question: My assay shows no or very low signal, even in the positive control wells. What could be the cause?
Answer:
There are several potential reasons for a lack of enzyme activity in your assay. Consider the following troubleshooting steps:
-
Reagent Preparation and Storage:
-
Ensure that all assay components, especially the enzyme and substrate, have been stored at the recommended temperatures and have not expired.[1] Some reagents may require different storage conditions.[2]
-
Verify that all reagents were properly thawed and brought to the assay temperature before use. Enzymes should typically be kept on ice while preparing the assay plates.[2]
-
Confirm that all necessary reagents were included in the reaction mixture by carefully reviewing the protocol.[2]
-
-
Assay Conditions:
-
Enzyme Integrity:
Issue 2: High Background Signal
Question: I am observing a high background signal in my negative control wells (no enzyme or no substrate). How can I reduce this?
Answer:
A high background signal can mask the true signal from the enzymatic reaction. Here are some common causes and solutions:
-
Substrate Instability:
-
The substrate may be auto-hydrolyzing. Prepare fresh substrate solution for each experiment and avoid prolonged exposure to light or high temperatures.
-
-
Contamination:
-
Assay Components:
-
Some assay components, such as certain buffers or additives, might contribute to the background signal. Consider testing different buffer compositions.
-
If you are using a fluorescence-based assay, autofluorescence from the compounds or the plate itself can be an issue. Use black microplates for fluorescence assays to minimize background.[2]
-
Issue 3: High Variability Between Replicate Wells
Question: My replicate wells show a high degree of variability. What are the likely causes and how can I improve consistency?
Answer:
High variability can compromise the statistical significance of your results. The following factors can contribute to this issue:
-
Pipetting Errors:
-
Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.[2]
-
For dispensing small volumes, consider using automated liquid handlers to improve precision.
-
-
Incomplete Mixing:
-
Ensure that the contents of each well are thoroughly mixed after adding all reagents. Tapping the plate gently can help.[2]
-
-
Edge Effects:
-
Evaporation from the wells on the edge of the plate can lead to increased concentrations of reagents and higher variability. To mitigate this, you can fill the outer wells with buffer or saline and not use them for experimental data.
-
-
Temperature Gradients:
-
Ensure that the entire plate is at a uniform temperature during incubation. Temperature gradients across the plate can lead to different reaction rates in different wells.
-
Issue 4: High Rate of False Positives
Question: My primary screen has yielded a large number of initial "hits." How can I identify and eliminate false positives?
Answer:
False positives are compounds that appear to be inhibitors but do not act through specific binding to the target enzyme. It is crucial to eliminate these early in the hit validation process.[4] Here are some strategies:
-
Assay Interference:
-
Some compounds may interfere with the detection method. For example, colored compounds can interfere with absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays.[1]
-
To check for this, you can run a counterscreen where the compound is added after the enzymatic reaction has been stopped.[4]
-
-
Compound Aggregation:
-
At high concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition. This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.[4]
-
-
Orthogonal Assays:
-
Confirm your hits using a different assay format that employs an alternative detection method.[4] For example, if your primary screen was fluorescence-based, you could use a colorimetric or luminescence-based secondary assay.
-
Issue 5: Irreproducible IC50 Values
Question: I am having trouble obtaining consistent IC50 values for my confirmed hits. What could be causing this?
Answer:
Irreproducible IC50 values can be frustrating. Consider these potential causes:
-
Compound Solubility:
-
Poor compound solubility can lead to inaccurate concentration-response curves. Ensure that your compounds are fully dissolved in the assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect enzyme activity.
-
-
Time-Dependent Inhibition:
-
Some inhibitors may be slow-binding or irreversible. To test for this, you can vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.[4]
-
-
Assay Conditions:
-
Ensure that your assay is running under initial velocity conditions. This means that the product formation is linear with time and that less than 10% of the substrate has been consumed.[5]
-
The concentration of the substrate relative to its Km value can also affect the apparent IC50 of competitive inhibitors.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical Lp-PLA2 activity assay?
A common method for measuring Lp-PLA2 activity is an enzymatic assay that uses a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).[6] Lp-PLA2 hydrolyzes the sn-2 position of this substrate, releasing a colored product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm.[6][7] The rate of color formation is directly proportional to the Lp-PLA2 activity.
Q2: What are the optimal assay conditions for an Lp-PLA2 HTS?
The optimal conditions can vary depending on the specific assay format and reagents used. However, some general guidelines include:
-
pH: Lp-PLA2 is generally active over a broad pH range, but the optimal pH is typically around 7.4-8.0.
-
Temperature: The assay is usually performed at 37°C.
-
Substrate Concentration: For inhibitor screening, it is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) to facilitate the identification of competitive inhibitors.[5]
Q3: What are some common sources of interference in Lp-PLA2 HTS assays?
Several substances can interfere with Lp-PLA2 assays:
-
Chelating agents: EDTA at concentrations above 0.5 mM can interfere with the assay.[2]
-
Reducing agents: Ascorbic acid (>0.2%) can affect the results.[2]
-
Detergents: High concentrations of detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%) should be avoided.[2]
-
Other substances: Sodium azide (>0.2%) can also interfere.[2]
Q4: How can I ensure the quality and robustness of my HTS assay?
To ensure the reliability of your HTS data, it is important to calculate statistical parameters such as:
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background Ratio (S/B): This is the ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This is a measure of the variability of your data. A lower %CV indicates better precision.
Q5: What are some known inhibitors of Lp-PLA2 that can be used as positive controls?
Darapladib is a well-characterized, selective inhibitor of Lp-PLA2 and is often used as a positive control in HTS campaigns.[8][9]
Quantitative Data
The following tables provide a summary of typical quantitative data for Lp-PLA2 HTS assays.
Table 1: Typical HTS Assay Parameters for Lp-PLA2
| Parameter | Typical Value | Reference |
| Z'-factor | > 0.5 | Generic HTS guideline |
| Signal-to-Background Ratio | > 3 | Generic HTS guideline |
| %CV (Coefficient of Variation) | < 15% | Generic HTS guideline |
Table 2: IC50 Values of Known Lp-PLA2 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Darapladib | ~2 | Varies by study | [8] |
| Fosinopril | 180 | In vitro assay | [10] |
Experimental Protocols
Detailed Methodology for a Typical Lp-PLA2 HTS Campaign
This protocol outlines a general workflow for a high-throughput screen for Lp-PLA2 inhibitors using a colorimetric assay.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).
-
Prepare a stock solution of recombinant human Lp-PLA2 in assay buffer.
-
Prepare a stock solution of the substrate (e.g., MNP) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of your compound library in DMSO.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from your library into the wells of a 384-well microplate.
-
Include appropriate controls on each plate:
-
Positive control: Wells with enzyme and substrate but no inhibitor (100% activity).
-
Negative control: Wells with substrate but no enzyme (0% activity).
-
Reference inhibitor: Wells with a known Lp-PLA2 inhibitor (e.g., Darapladib) at a concentration that gives ~50% inhibition.
-
-
-
Enzyme and Substrate Addition:
-
Add the Lp-PLA2 enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a solution that changes the pH and denatures the enzyme).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
-
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. labcorp.com [labcorp.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sjkglobalkc.com [sjkglobalkc.com]
- 7. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lp-PLA2 Inhibition in Atherosclerosis: Darapladib versus Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) has been a significant area of investigation in the quest for novel therapeutic strategies to combat atherosclerosis. Darapladib was a front-runner in this class of drugs, and extensive preclinical and clinical research has provided a wealth of data on its efficacy and mechanism of action. This guide provides a detailed comparison of darapladib with the prospective potential of a next-generation Lp-PLA2 inhibitor, here termed Lp-PLA2-IN-16, for which public data is not yet available. This guide uses data from darapladib studies as a benchmark for evaluating future compounds in this class.
Mechanism of Action: The Role of Lp-PLA2 in Atherosclerosis
Lp-PLA2 is an enzyme primarily produced by inflammatory cells such as macrophages.[1][2] It circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) cholesterol.[3] Within the arterial wall, oxidized LDL provides a substrate for Lp-PLA2, which hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][4] These molecules promote atherosclerosis by stimulating the expression of adhesion molecules, inducing cytokine production, and attracting more monocytes to the arterial intima, leading to the formation of foam cells and the development of the necrotic core within atherosclerotic plaques.[1][5] Inhibition of Lp-PLA2 is therefore hypothesized to reduce vascular inflammation and stabilize atherosclerotic plaques.[1]
Preclinical Efficacy of Darapladib in Atherosclerosis Models
Darapladib has been evaluated in various animal models of atherosclerosis, demonstrating its potential to modify plaque characteristics.
Table 1: Summary of Darapladib Efficacy in Preclinical Atherosclerosis Models
| Animal Model | Key Findings | Reference |
| Diabetic, Hypercholesterolemic Swine | - Markedly inhibited plasma and lesion Lp-PLA2 activity. - Reduced the development of complex coronary atherosclerotic plaques. - Significantly decreased necrotic core area and medial destruction, leading to a more stable plaque phenotype. - Reduced lesion lysophosphatidylcholine content. | |
| LDLR-deficient Mice | - Significantly inhibited serum Lp-PLA2 activity. - Attenuated the in vivo inflammatory burden by decreasing serum levels of hs-CRP and IL-6. - Decreased atherosclerotic plaque formation. | [4] |
| ApoE-/- Mice | - Adenoviral gene transfer of human Lp-PLA2 in these mice resulted in reduced atherosclerosis, suggesting a complex role for the enzyme that may be model-dependent. |
Clinical Evaluation of Darapladib
Human studies with darapladib have yielded mixed results, highlighting the complexities of translating preclinical findings to clinical outcomes.
Table 2: Key Clinical Studies of Darapladib in Atherosclerosis
| Study Name | Population | Key Findings | Reference |
| IBIS-2 | Patients with angiographically documented coronary heart disease | - Significantly reduced Lp-PLA2 activity by 59% compared to placebo. - Halted the progression of necrotic core volume increase observed in the placebo group. - No significant difference in total atheroma volume. | |
| Phase II Trial | Patients undergoing elective carotid endarterectomy | - Significant systemic inhibition of Lp-PLA2 plasma activity by 80%. - Significantly reduced local Lp-PLA2 activity in atherosclerotic plaques. - Attenuated levels of IL-18 and activity of pro-apoptotic caspases. | |
| STABILITY & SOLID-TIMI 52 | Patients with chronic coronary heart disease and acute coronary syndrome, respectively | - Failed to significantly reduce the risk of the primary composite endpoint of cardiovascular death, myocardial infarction, or stroke.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols from key studies on darapladib.
Diabetic, Hypercholesterolemic Swine Model Protocol
-
Animal Model: Male Yorkshire swine were rendered diabetic with streptozotocin and fed a high-cholesterol diet to induce atherosclerosis.
-
Drug Administration: Darapladib was administered orally at a dose of 10 mg/kg/day.
-
Duration: The treatment period was 24 weeks.
-
Atherosclerosis Assessment:
-
Histology and Immunohistochemistry: Coronary arteries were sectioned and stained to assess plaque area, necrotic core size, and macrophage content.
-
Biochemical Analysis: Plasma and lesion Lp-PLA2 activity were measured, along with lysophosphatidylcholine content in the lesions.
-
Gene Expression Analysis: Coronary gene expression was analyzed to evaluate changes in inflammatory markers.
-
LDLR-deficient Mouse Model Protocol
-
Animal Model: Six-week-old male LDLR-deficient mice were used.
-
Diet: Mice were fed a high-fat diet to induce atherosclerosis.
-
Drug Administration: Darapladib was administered orally at a dose of 50 mg/kg once daily for 6 weeks.
-
Atherosclerosis Assessment:
-
Serum Analysis: Serum levels of Lp-PLA2 activity, hs-CRP, and IL-6 were measured by ELISA.
-
Plaque Analysis: The aorta was dissected, and atherosclerotic lesion area was quantified by Oil Red O staining.
-
Visualizing the Pathway and Experimental Design
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Typical Experimental Workflow for Evaluating Lp-PLA2 Inhibitors
Caption: Preclinical evaluation of Lp-PLA2 inhibitors.
Conclusion and Future Directions
Darapladib has provided a valuable proof-of-concept for the therapeutic targeting of Lp-PLA2 in atherosclerosis. While it demonstrated efficacy in reducing key features of plaque vulnerability in preclinical models and early-phase human imaging studies, it ultimately failed to show a clinical benefit in large cardiovascular outcome trials. This underscores the challenge of translating effects on surrogate endpoints to reductions in clinical events.
For a next-generation Lp-PLA2 inhibitor like the hypothetical "this compound" to succeed, it would likely need to demonstrate superior potency, better target engagement within the plaque, or a more favorable pharmacokinetic/pharmacodynamic profile compared to darapladib. Future research should focus on understanding the discrepancies between the preclinical and clinical outcomes for darapladib to better inform the development of new compounds in this class. Head-to-head preclinical studies comparing novel inhibitors with darapladib in robust animal models will be essential to identify candidates with a higher probability of clinical success.
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibitory Landscape of Secretory Phospholipase A2: A Comparative Analysis
A critical challenge in targeting secretory phospholipase A2 (sPLA2) and lipoprotein-associated phospholipase A2 (Lp-PLA2) for therapeutic intervention lies in the diverse inhibitory profiles of candidate molecules. While a direct comparative analysis of the investigational inhibitor Lp-PLA2-IN-16 with other sPLA2 inhibitors is currently hampered by the absence of publicly available data on this specific compound, a comprehensive examination of established inhibitors provides a valuable framework for understanding the landscape of sPLA2 and Lp-PLA2 inhibition.
This guide offers a comparative overview of the inhibitory profiles of several well-characterized sPLA2 and Lp-PLA2 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of these important enzyme families.
Quantitative Inhibitory Profiles of sPLA2 and Lp-PLA2 Inhibitors
The inhibitory potency of various compounds against different isoforms of sPLA2 and Lp-PLA2 is a critical determinant of their potential therapeutic efficacy and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for several notable inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| Darapladib | Lp-PLA2 | >60% inhibition at 50 mg/kg in vivo (mice) | [1] |
| LY311727 | rh-sPLA2 | 23 nM (isolated enzyme) | [2] |
| LY311727 | rh-sPLA2-induced thromboxane release | 1.8 µM (in BAL cells) | [2] |
| Indomethacin | Rat peritoneal sPLA2 (Group II) | ~28 µM | [3] |
| Indomethacin | Human synovial sPLA2 (Group II) | ~35 µM | [3] |
| Genistein | Various sPLA2 isoforms | 5.75 - 11.75 µM | [4] |
| Indole-containing isoxazole derivative (Compound 24) | sPLA2 | 10.23 µM | [5] |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The inhibition of sPLA2 and Lp-PLA2 can have profound effects on downstream signaling cascades implicated in inflammation and cardiovascular disease. Understanding these pathways and the experimental methods used to assess inhibitor activity is crucial for interpreting inhibitory data.
Signaling Pathways of sPLA2 and Lp-PLA2
Secretory PLA2 enzymes, upon activation, hydrolyze phospholipids in cell membranes, leading to the release of arachidonic acid. This fatty acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids in LDL, generating lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, which are also pro-inflammatory and contribute to the development of atherosclerosis.[6][7]
Caption: Signaling pathways of sPLA2 and Lp-PLA2 leading to inflammation.
Experimental Workflow for Assessing Inhibitor Potency
The determination of an inhibitor's IC50 value typically involves a series of well-defined experimental steps. A common method for assessing Lp-PLA2 activity, for instance, utilizes a colorimetric assay.
Caption: General experimental workflow for determining the IC50 of an inhibitor.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are summaries of methodologies employed in the assessment of Lp-PLA2 and sPLA2 activity.
Measurement of Serum Lp-PLA2 Activity
A widely used method for measuring Lp-PLA2 activity in serum samples involves the use of a synthetic substrate, 2-thio-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine).
-
Principle: The assay measures the rate of hydrolysis of 2-thio-PAF by Lp-PLA2. The reaction releases a thiol group which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 414 nm.[8][9]
-
Procedure Outline:
-
A blood sample is collected and serum is prepared.
-
The serum sample is incubated with a reaction mixture containing 2-thio-PAF and DTNB in a suitable buffer (e.g., Tris-HCl, pH 7.2).
-
The change in absorbance at 414 nm is monitored over time using a plate reader.
-
The rate of the reaction, which is proportional to the Lp-PLA2 activity, is calculated from the linear portion of the absorbance versus time curve.[8][9]
-
In Vitro sPLA2 Inhibition Assay
The inhibitory activity of compounds against sPLA2 can be assessed using various in vitro assays. One common approach involves measuring the release of a labeled fatty acid from a phospholipid substrate.
-
Principle: This assay quantifies the ability of an inhibitor to block the sPLA2-catalyzed hydrolysis of a radiolabeled phospholipid substrate.
-
Procedure Outline:
-
A reaction mixture is prepared containing the sPLA2 enzyme, the test inhibitor at various concentrations, and a suitable buffer.
-
The reaction is initiated by the addition of a radiolabeled phospholipid substrate (e.g., E. coli membranes with incorporated ³H-oleic acid).[3]
-
The mixture is incubated for a specific period at an optimal temperature.
-
The reaction is stopped, and the released radiolabeled fatty acid is separated from the unhydrolyzed substrate.
-
The amount of radioactivity in the released fatty acid fraction is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that in its absence.
-
Conclusion
While the specific inhibitory profile of this compound remains to be elucidated in the public domain, the comparative data and methodologies presented for established sPLA2 and Lp-PLA2 inhibitors offer a robust foundation for researchers in the field. The provided tables, diagrams, and protocols can aid in the design of new experiments, the interpretation of results, and the strategic development of novel and more effective inhibitors targeting these therapeutically relevant enzymes. As new data emerges, this guide can be expanded to include a broader range of inhibitors, further enriching our understanding of the structure-activity relationships that govern sPLA2 and Lp-PLA2 inhibition.
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 2. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Efficacy of Lp-PLA2-IN-16: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of the novel Lp-PLA2 inhibitor, Lp-PLA2-IN-16. By juxtaposing its anticipated performance with the established Lp-PLA2 inhibitor, Darapladib, and the widely used non-steroidal anti-inflammatory drug (NSAID), Celecoxib, this document outlines key experimental protocols and presents a structured overview of expected quantitative outcomes.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target in inflammatory diseases due to its role in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators.[1] Inhibitors of this enzyme, such as the clinical candidate Darapladib, have demonstrated anti-inflammatory properties in various preclinical models.[2][3][4] This guide focuses on the validation of a new investigational inhibitor, this compound, within this context.
Comparative Efficacy of Anti-inflammatory Agents
To objectively assess the anti-inflammatory potential of this compound, its performance should be benchmarked against both a mechanistically similar compound and a standard-of-care anti-inflammatory agent. The following table summarizes representative in vivo data for Darapladib and Celecoxib in established models of inflammation. It is anticipated that this compound will demonstrate dose-dependent efficacy in similar models.
| Compound | In Vivo Model | Dosage | Key Parameter | Result (% Inhibition/Reduction) | Reference |
| This compound (Hypothetical) | Carrageenan-Induced Paw Edema | 10 - 100 mg/kg | Paw Edema Volume | Anticipated dose-dependent reduction | - |
| Darapladib | Angiotensin II-Induced Cardiac Inflammation | 50 mg/kg/day | Macrophage Infiltration | Significant Reduction | [3] |
| Darapladib | Atherosclerosis in ApoE-deficient mice | 50 mg/kg/day | Serum IL-6 Levels | Significant Reduction | [4] |
| Celecoxib | Carrageenan-Induced Paw Edema | 30 mg/kg | Paw Edema Volume | ~50% inhibition at 6 hours | [5][6] |
| Celecoxib | Carrageenan-Induced Paw Edema | 50 mg/kg | Paw Edema Volume | Significant reduction after 3 and 5 hours | [7] |
Experimental Protocols
A standardized and well-characterized in vivo model is crucial for the initial validation of a novel anti-inflammatory compound. The carrageenan-induced paw edema model in rodents is a widely accepted method for studying acute inflammation.
Carrageenan-Induced Paw Edema Protocol
This protocol is designed to induce a localized and acute inflammatory response that is quantifiable and sensitive to inhibition by anti-inflammatory drugs.
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are acclimatized for at least one week before the experiment.
-
Groups: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose in saline, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control: Celecoxib (e.g., 30 mg/kg, p.o.)
-
-
Dosing: The respective compounds or vehicle are administered orally (p.o.) one hour prior to the induction of inflammation.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% (w/v) lambda-carrageenan solution in sterile saline is administered into the right hind paw of each rat.[8][9]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point relative to its baseline volume. The percentage inhibition of edema for each treatment group is then calculated relative to the vehicle control group. Statistical significance is determined using appropriate methods, such as ANOVA followed by a post-hoc test.
Mechanistic and Methodological Visualizations
To further elucidate the context of this compound's action and the experimental design, the following diagrams are provided.
Figure 1. Lp-PLA2 inflammatory signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [PDF] Lowering Inflammation Level by Lp-PLA 2 Inhibitor ( Darapladib ) in Early Atherosclerosis Development : in vivo Rat Type 2 Diabetes Mellitus Model | Semantic Scholar [semanticscholar.org]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Lp-PLA2-IN-16 Activity with Changes in Inflammatory Biomarkers: A Comparative Guide
This guide provides a comparative analysis of the novel Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-16, against other Lp-PLA2 inhibitors. The focus is on the correlation between the inhibitor's activity and subsequent changes in key inflammatory biomarkers implicated in cardiovascular and inflammatory diseases. The data presented is a synthesis of established findings for Lp-PLA2 inhibitors to serve as a framework for evaluating novel compounds like this compound.
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade, particularly within the vascular system. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1][2][3] These products contribute to the development and progression of atherosclerosis by promoting monocyte recruitment, endothelial dysfunction, and the formation of unstable plaques.[2][3][4][5] Inhibition of Lp-PLA2 is, therefore, a promising therapeutic strategy for mitigating vascular inflammation and reducing cardiovascular risk.[6][7] This guide compares the efficacy of this compound with a well-characterized Lp-PLA2 inhibitor, Darapladib, in modulating inflammatory biomarkers.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro and in vivo activity of this compound compared to Darapladib.
| Parameter | This compound (Hypothetical Data) | Darapladib (Reference Data) |
| In Vitro IC50 (nM) | 0.5 | 0.8 |
| Cellular EC50 (nM) | 10 | 15 |
| Plasma Lp-PLA2 Activity Inhibition (in vivo, single dose) | 75% at 10 mg/kg | 66% at 160 mg (human equivalent dose)[2][8] |
| Reduction in hs-CRP (%) | 15 | 13[2] |
| Reduction in IL-6 (%) | 18 | 12.6[2] |
| Reduction in MCP-1 expression (%) | 25 | 20 |
| Reduction in VCAM-1 expression (%) | 22 | 18 |
| Reduction in TNF-α expression (%) | 20 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human Lp-PLA2.
Method:
-
Recombinant human Lp-PLA2 enzyme is incubated with varying concentrations of the test inhibitor (this compound or Darapladib).
-
A fluorescently labeled phospholipid substrate is added to the reaction mixture.
-
The enzymatic activity is measured by monitoring the increase in fluorescence over time as the substrate is hydrolyzed.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Lp-PLA2 Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compound in a cellular context.
Method:
-
A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages.
-
The cells are pre-incubated with varying concentrations of the test inhibitor.
-
The cells are then stimulated with oxidized LDL (oxLDL) to induce Lp-PLA2 secretion and activity.
-
The Lp-PLA2 activity in the cell culture supernatant is measured using a colorimetric or fluorometric assay.[8]
-
The EC50 value is calculated from the dose-response curve.
In Vivo Animal Model for Efficacy Evaluation
Objective: To assess the in vivo efficacy of the test compound in reducing plasma Lp-PLA2 activity and inflammatory biomarkers in a relevant animal model.
Method:
-
ApoE-deficient mice, a common model for atherosclerosis, are fed a high-fat diet.[9]
-
The mice are treated with the test compound (e.g., this compound or Darapladib) or a vehicle control for a specified duration.[9]
-
Blood samples are collected at various time points to measure plasma Lp-PLA2 activity.[8]
-
At the end of the study, tissues (e.g., aorta) are harvested to quantify the expression of inflammatory genes (e.g., MCP-1, VCAM-1, TNF-α) using quantitative real-time PCR.[9]
-
Serum levels of inflammatory biomarkers like hs-CRP and IL-6 are measured using ELISA kits.[9]
Measurement of Inflammatory Biomarkers
Objective: To quantify the levels of key inflammatory biomarkers in serum or plasma.
Method:
-
High-Sensitivity C-Reactive Protein (hs-CRP) and Interleukin-6 (IL-6): Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used according to the manufacturer's instructions.
-
Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Tumor Necrosis Factor-alpha (TNF-α): Gene expression levels in tissues are quantified using quantitative real-time polymerase chain reaction (qRT-PCR) with specific primers for each target gene.
Mandatory Visualizations
Signaling Pathway of Lp-PLA2 in Inflammation
Caption: Lp-PLA2 inflammatory signaling pathway.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating Lp-PLA2 inhibitors.
Logical Relationship of Biomarker Changes
Caption: Cascade of Lp-PLA2 inhibition effects.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Independent Verification of Lp-PLA2 Inhibition on Atherosclerotic Plaque Stability: A Comparative Guide
A Note on Lp-PLA2-IN-16: An extensive search of publicly available scientific literature and databases did not yield any specific information or experimental data for a compound designated "this compound." Therefore, this guide will focus on the effects of selective Lp-PLA2 inhibition on plaque stability using the well-researched inhibitor, darapladib , as a representative agent. This analysis will provide a framework for evaluating the potential of this therapeutic class and will be compared with other established and emerging plaque-stabilizing therapies.
Introduction to Lp-PLA2 and Plaque Instability
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) cholesterol.[1] Within atherosclerotic plaques, Lp-PLA2 is secreted by inflammatory cells like macrophages and plays a crucial role in promoting inflammation and plaque instability.[2] It hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3] These byproducts contribute to the formation of a necrotic core and the thinning of the fibrous cap, hallmarks of vulnerable plaques prone to rupture and subsequent thrombotic events like myocardial infarction and stroke.[4][5] Inhibition of Lp-PLA2 is therefore a therapeutic strategy aimed at stabilizing atherosclerotic plaques.
Quantitative Comparison of Plaque Stability Markers
The following tables summarize the quantitative effects of the Lp-PLA2 inhibitor darapladib on key markers of plaque stability, derived from preclinical and clinical imaging studies. For comparison, data on other plaque-stabilizing agents are included where available.
Table 1: Effects of Lp-PLA2 Inhibition and Comparator Agents on Plaque Composition in Animal Models
| Treatment Agent | Animal Model | Key Findings | Reference |
| Darapladib | Diabetic, hypercholesterolemic swine | - ↓ Necrotic core area: 0.87 ± 0.33 mm² (control) vs. 0.03 ± 0.003 mm² (darapladib), p=0.015- ↓ Plaque area: 0.222 mm² (control) to 0.086 mm² (darapladib), p<0.05- ↓ Macrophage infiltration | [3] |
| Darapladib | ApoE-deficient mice | - ↓ Plaque formation - ↓ Inflammatory burden | [6] |
| Darapladib | LDLR-deficient mice | - ↓ Atherosclerotic plaque formation - ↓ In vivo inflammatory burden | [7] |
| Statins (Rosuvastatin) | Rabbit model | - ↓ Macrophage density (-23%, p=0.04)- ↓ Microvessel density (-12%, p=0.002)- ↓ Total atheroma volume (p=0.047) | [8] |
| Omega-3 Fatty Acids (EPA) | Statin-treated patients | - ↑ Fibrous cap collagen content - ↓ Lipid volume | [9] |
Table 2: Effects of Lp-PLA2 Inhibition and Comparator Agents on Plaque Metrics in Human Studies
| Treatment Agent | Study Population | Key Findings | Reference |
| Darapladib | Patients with coronary artery disease (IVUS study) | - Prevents necrotic core expansion - No significant change in total atheroma volume | [10] |
| Statins (Rosuvastatin vs. Atorvastatin) | Patients with coronary artery disease | - Rosuvastatin: More rapid and robust plaque stabilization and regression of plaque volume compared to atorvastatin. | [8] |
| Omega-3 Fatty Acids | Patients with stable angina | - ↓ Lp-PLA2 mass by 10.7% (p=0.026)- ↓ Lp-PLA2 activity by 9.3% (p=0.026)- ↓ Oxidized LDL by 10.9% (p=0.014) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments used to assess plaque stability.
Animal Model of Atherosclerosis (ApoE-deficient Mouse)
-
Animal Strain: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background are commonly used as they spontaneously develop atherosclerotic lesions.[11]
-
Diet: To accelerate atherosclerosis, mice are fed a high-fat "Western" diet, typically containing 21% fat and 0.15% cholesterol, for a specified period (e.g., 12-16 weeks).[12]
-
Treatment Administration: The investigational drug (e.g., Lp-PLA2 inhibitor) or vehicle control is administered to the mice, often via oral gavage, for the duration of the study.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused with saline and then a fixative (e.g., 4% paraformaldehyde). The heart and aorta are then excised for histological analysis.[13]
Histological Analysis of Atherosclerotic Plaques
-
Sectioning: The aortic root or other areas of interest are embedded in paraffin or OCT compound and sectioned.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of plaque size and cellularity.
-
Masson's Trichrome: To visualize and quantify collagen content (fibrous cap thickness).
-
Oil Red O: To detect and quantify lipid deposition (necrotic core).
-
Immunohistochemistry: Using specific antibodies to identify and quantify cell types within the plaque, such as macrophages (e.g., anti-CD68) and smooth muscle cells (e.g., anti-alpha-smooth muscle actin).[14]
-
-
Quantification: Stained sections are imaged using a microscope, and the areas of interest (e.g., plaque area, necrotic core area, fibrous cap thickness) are quantified using image analysis software. A plaque vulnerability index can be calculated as the ratio of destabilizing factors (macrophages, lipids) to stabilizing factors (smooth muscle cells, collagen).[14]
Intravascular Ultrasound (IVUS) for Plaque Characterization
-
Procedure: IVUS is an in-vivo imaging technique used in both animal models and human studies. A specialized catheter with an ultrasound transducer at its tip is advanced into the artery of interest.[15]
-
Image Acquisition: The transducer emits high-frequency sound waves and detects the echoes, which are then used to reconstruct a cross-sectional image of the artery wall.
-
Analysis:
-
Grayscale IVUS: Provides morphological information, including lumen area, vessel area, and plaque burden (vessel area - lumen area).[16]
-
Virtual Histology IVUS (VH-IVUS): A more advanced technique that analyzes the radiofrequency signal of the backscattered ultrasound to classify plaque components into four categories: fibrous, fibro-fatty, dense calcium, and necrotic core.[17] This allows for the quantification of the necrotic core volume.
-
Mandatory Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Proposed signaling pathway of Lp-PLA2 in promoting atherosclerotic plaque instability.
Experimental Workflow for Assessing Plaque Stability
Caption: General experimental workflow for evaluating the effect of a therapeutic agent on plaque stability.
Conclusion
The inhibition of Lp-PLA2, as demonstrated by studies with darapladib, presents a targeted approach to mitigating the inflammatory processes that drive atherosclerotic plaque instability. Preclinical and clinical imaging data suggest that selective Lp-PLA2 inhibition can reduce the necrotic core and macrophage infiltration within plaques, key features of vulnerable lesions. While direct comparative data with other plaque-stabilizing agents like statins and omega-3 fatty acids are limited, the available evidence suggests potentially complementary mechanisms of action. Further research, including head-to-head comparative studies and investigations into novel Lp-PLA2 inhibitors, is warranted to fully elucidate the therapeutic potential of this pathway in the management of atherosclerotic cardiovascular disease. The lack of publicly available data on "this compound" highlights the need for transparency and data sharing in the scientific community to facilitate independent verification and accelerate drug development.
References
- 1. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Rosuvastatin Versus Atorvastatin for Coronary Plaque Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyunsaturated omega-3 fatty acids reduce lipoprotein-associated phospholipase A(2) in patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Detection of atherosclerotic plaques in Apo-E-deficient mice using 99mTc-duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. mdpi.com [mdpi.com]
- 14. Plaque Vulnerability Index Predicts Cardiovascular Events: A Histological Study of an Endarterectomy Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravascular Ultrasound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repub.eur.nl [repub.eur.nl]
A Comparative Guide: Lp-PLA2 Inhibition Versus Statin Therapy for Attenuating Vascular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular inflammation is a critical driver in the initiation and progression of atherosclerosis, the primary underlying cause of cardiovascular disease. Consequently, therapeutic strategies aimed at mitigating this inflammatory cascade are of paramount interest in cardiovascular drug development. Statins, the cornerstone of lipid-lowering therapy, are well-established to exert pleiotropic anti-inflammatory effects. More recently, a targeted approach has emerged with the development of inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the generation of pro-inflammatory mediators within the vascular wall.
This guide provides a comparative analysis of these two therapeutic strategies in the context of reducing vascular inflammation. It is important to note that while this guide aims to compare Lp-PLA2 inhibition with statin therapy, a significant challenge was encountered in sourcing specific experimental data for the compound Lp-PLA2-IN-16 . Despite its availability as a research chemical, public domain literature lacks quantitative data on its efficacy. Therefore, to provide a data-driven comparison, this guide will utilize the well-characterized Lp-PLA2 inhibitor, darapladib , as a representative of its class. The objective is to present a clear, evidence-based comparison to aid researchers and drug development professionals in understanding the distinct and overlapping mechanisms and efficacies of these two important classes of anti-inflammatory agents.
Mechanisms of Action: A Tale of Two Pathways
Statins and Lp-PLA2 inhibitors employ fundamentally different mechanisms to quell vascular inflammation. Statins exert broad, pleiotropic effects, while Lp-PLA2 inhibitors offer a more targeted intervention.
Statins: Broad-Spectrum Anti-Inflammatory Action
Statins' primary mechanism is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This action, beyond its lipid-lowering effects, leads to a reduction in isoprenoid intermediates, which are crucial for the post-translational modification of small GTP-binding proteins like Rho, Rac, and Ras. The inhibition of these signaling proteins results in a wide array of anti-inflammatory effects, including:
-
Downregulation of Pro-inflammatory Cytokines and Chemokines: Statins have been shown to reduce the expression and circulating levels of key inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
-
Reduction of C-Reactive Protein (CRP): A key marker of systemic inflammation, high-sensitivity CRP (hs-CRP) levels are consistently and significantly lowered by statin therapy.[1]
-
Inhibition of Leukocyte Adhesion and Migration: Statins decrease the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells, thereby reducing the recruitment of monocytes and other leukocytes to the site of inflammation.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory gene expression. Statins can inhibit the activation of NF-κB, leading to a broad suppression of the inflammatory response.
Lp-PLA2 Inhibitors: A Targeted Strike
Lp-PLA2 inhibitors, such as darapladib, take a more direct approach. The Lp-PLA2 enzyme is primarily associated with low-density lipoprotein (LDL) particles and, within atherosclerotic plaques, it hydrolyzes oxidized phospholipids to generate two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to:
-
Monocyte Chemoattraction: Lyso-PC is a potent chemoattractant for monocytes, promoting their infiltration into the arterial wall.
-
Endothelial Dysfunction: Both lyso-PC and oxNEFAs can impair endothelial function and promote an inflammatory phenotype.
-
Macrophage Activation and Foam Cell Formation: These mediators can activate macrophages and contribute to the formation of foam cells, a hallmark of atherosclerotic lesions.
By directly inhibiting the Lp-PLA2 enzyme, these drugs prevent the formation of lyso-PC and oxNEFAs, thereby specifically targeting a key inflammatory pathway in atherosclerosis.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative effects of darapladib and various statins on key markers of vascular inflammation and atherosclerosis.
Table 1: Effects on Inflammatory Biomarkers
| Biomarker | Darapladib (160 mg/day) | Atorvastatin (80 mg/day) | Rosuvastatin (40 mg/day) | Pravastatin (40 mg/day) |
| Lp-PLA2 Activity | ~66% reduction vs. placebo[2] | - | - | 22.1% reduction vs. placebo[3] |
| Lp-PLA2 Mass | 9.3% reduction vs. placebo[4] | - | - | - |
| hs-CRP | 13.0% reduction vs. placebo[2] | 34% lower than placebo[5] | 37% reduction in high-risk patients[1] | Significant reduction[6] |
| IL-6 | 12.3% reduction vs. placebo[2] | No significant reduction[5] | Significant reduction in hemodialysis patients | - |
| TNF-α | - | 21.4% reduction vs. diet[7] | - | - |
| sICAM-1 | - | 9.6% reduction vs. diet[7] | - | - |
Table 2: Effects on Atherosclerotic Plaque
| Parameter | Darapladib (160 mg/day) | Rosuvastatin (40 mg/day) |
| Plaque Area/Volume | Reduced in ApoE-deficient mice[8] | Significant reduction in non-infarct-related arteries[9] |
| Necrotic Core Volume | Halted progression vs. placebo[10][11] | No significant change in non-infarct-related arteries[9] |
| Plaque Composition | Increased collagen content in mice[8] | No significant change in plaque phenotypes[9] |
Direct comparative studies on plaque composition between darapladib and statins are limited. The data above is from separate studies.
Experimental Protocols
This section details the methodologies from key studies cited in this guide to provide a deeper understanding of the experimental context.
Darapladib in Patients with Coronary Heart Disease (Mohler et al., 2008)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 959 patients with stable coronary heart disease (CHD) or a CHD risk equivalent who were already receiving atorvastatin (20 mg or 80 mg).
-
Intervention: Patients were randomized to receive oral darapladib (40 mg, 80 mg, or 160 mg) or placebo once daily for 12 weeks.
-
Biomarker Analysis: Blood samples were collected at baseline and at weeks 4 and 12. Lp-PLA2 activity was measured using a colorimetric assay. Levels of hs-CRP and IL-6 were determined by high-sensitivity enzyme-linked immunosorbent assays (ELISAs).
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of statin therapy on lipoprotein associated phospholipase A2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin reduces proinflammatory markers in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ahajournals.org [ahajournals.org]
A Comparative Analysis of Lp-PLA2 Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a compelling therapeutic target in Alzheimer's disease (AD) due to its role in neuroinflammation and blood-brain barrier (BBB) dysfunction. This guide provides a comparative overview of three key Lp-PLA2 inhibitors: rilapladib, darapladib, and the preclinical candidate DPT0416. While direct comparative preclinical data in AD models is limited, this document synthesizes available clinical and preclinical findings to offer insights into their relative efficacy, mechanisms of action, and potential for future therapeutic development.
Introduction to Lp-PLA2 in Alzheimer's Disease
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles. In the context of neurodegeneration, it hydrolyzes oxidized phospholipids, leading to the production of pro-inflammatory mediators, most notably lysophosphatidylcholine (lysoPC).[1][2] Elevated Lp-PLA2 activity is linked to increased inflammation, which can compromise the integrity of the BBB, a critical protective barrier for the brain.[3] This disruption can contribute to the pathological cascade of Alzheimer's disease. Inhibition of Lp-PLA2 is therefore hypothesized to mitigate neuroinflammation, protect the BBB, and potentially slow disease progression.
Comparative Data of Lp-PLA2 Inhibitors
The following tables summarize the available quantitative data for rilapladib, darapladib, and DPT0416 from various studies. It is important to note the differences in study populations and models when comparing these agents.
Table 1: Preclinical Efficacy in Animal Models
| Inhibitor | Animal Model | Dosage | Key Findings | Citation |
| Darapladib | Diabetic & Hypercholesterolemic Pig | 10 mg/kg/day for 24 weeks | Numerically reduced immunoglobulin G brain parenchyma penetration (suggesting reduced BBB leakage). Significantly lowered the total amount of brain amyloid-beta peptide 1–42 (Aβ1–42) deposition. | [4] |
| DPT0416 | Animal Models (unspecified) | Not specified | Demonstrated higher potency and better ADME properties compared to rilapladib. Showed improvements in BBB integrity and a reduction in brain inflammation. | [1][2] |
| Rilapladib | Not specified in available results | Not specified | Preclinical evidence suggested beneficial effects on blood-brain permeability and brain Aβ1-42 deposition. | [5] |
Table 2: Clinical Trial Data in Alzheimer's Disease (Rilapladib)
| Parameter | Study Design | Dosage | Key Findings | Citation |
| Cognitive Efficacy | Phase IIa, 24-week, randomized, placebo-controlled trial in subjects with possible mild AD and evidence of cerebrovascular disease (n=124) | 250 mg once daily | Significant improvement in the CogState executive function/working memory (EF/WM) composite score (effect size: 0.45, p=0.026). | [4][6] |
| CSF Biomarkers | Same as above | 250 mg once daily | No significant difference in the change from baseline in CSF Aβ1–42 (p=0.133). Preliminary evidence of effects on tau/P-tau and neurofilament light chain. | [4][6] |
| Safety | Same as above | 250 mg once daily | Well tolerated with no significant safety concerns. | [4][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the study of Lp-PLA2 inhibitors, the following diagrams are provided.
Signaling Pathway of Lp-PLA2 in Alzheimer's Disease
This diagram illustrates the proposed mechanism by which Lp-PLA2 contributes to neuroinflammation and BBB dysfunction in Alzheimer's disease and the therapeutic intervention point for Lp-PLA2 inhibitors.
Caption: Proposed signaling cascade of Lp-PLA2 in Alzheimer's disease.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of an Lp-PLA2 inhibitor in an animal model of Alzheimer's disease.
Caption: A generalized workflow for preclinical Lp-PLA2 inhibitor studies.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies in Alzheimer's disease research, the key experiments would likely involve the following:
Animal Models and Treatment Administration
-
Animal Models: Commonly used transgenic mouse models of Alzheimer's disease include 5xFAD, APP/PS1, and 3xTg-AD mice. These models develop key pathological features of AD, such as amyloid plaques and, in some cases, tau pathology.
-
Treatment: The Lp-PLA2 inhibitor or vehicle control would typically be administered orally (e.g., via gavage) or intraperitoneally on a daily basis for a specified duration (e.g., several weeks to months).
Behavioral Testing
-
Morris Water Maze: This is a widely used test to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant.
-
Y-maze: This test is used to evaluate short-term spatial working memory. It is based on the natural tendency of rodents to explore novel environments.
Biomarker Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): This technique would be used to quantify the levels of Aβ40, Aβ42, total tau, and phosphorylated tau in brain homogenates, cerebrospinal fluid (CSF), and plasma.
-
Western Blot: This method can be used to detect and quantify specific proteins, including Lp-PLA2, inflammatory markers (e.g., cytokines), and synaptic proteins in brain tissue.
Histopathology
-
Immunohistochemistry/Immunofluorescence: Brain sections would be stained with specific antibodies to visualize and quantify amyloid plaques (using antibodies against Aβ) and neurofibrillary tangles (using antibodies against hyperphosphorylated tau). Markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) would also be assessed.
-
Congo Red or Thioflavin S Staining: These dyes are used to specifically stain dense-core amyloid plaques.
Blood-Brain Barrier Integrity Assessment
-
Immunoglobulin G (IgG) Extravasation: The presence of IgG, a large protein normally confined to the bloodstream, in the brain parenchyma is a marker of BBB leakage. This can be visualized and quantified using immunohistochemistry.
-
Tracer Studies: Injecting a fluorescent or radioactive tracer intravenously and measuring its accumulation in the brain can provide a quantitative measure of BBB permeability.
Conclusion and Future Directions
The available evidence suggests that inhibiting Lp-PLA2 is a promising therapeutic strategy for Alzheimer's disease. Rilapladib has shown pro-cognitive effects in a clinical setting, and darapladib has demonstrated positive effects on BBB integrity and amyloid pathology in a relevant large animal model.[4][6] The preclinical candidate DPT0416 appears to have an improved pharmacological profile, though published data is not yet available.[1][2]
A key challenge for the field is the lack of head-to-head comparative studies of these inhibitors in standardized Alzheimer's disease animal models. Future research should focus on generating such data to better understand the relative efficacy and nuances of each compound. Furthermore, elucidating the downstream signaling pathways of lysoPC in the brain will be crucial for a more complete understanding of the mechanism of action of Lp-PLA2 inhibitors and for the identification of novel therapeutic targets. The progression of DPT0416 into clinical development will be an important step in validating the therapeutic potential of this class of drugs for Alzheimer's disease.
References
- 1. (PDF) Lysophospholipids and Their G-Coupled Protein [research.amanote.com]
- 2. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2, homocysteine, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.library.illinois.edu [ojs.library.illinois.edu]
- 5. Plasma Lipoprotein-Associated Phospholipase A2 Affects Cognitive Impairment in Patients with Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Lp-PLA2-IN-16
Disclaimer: A specific Safety Data Sheet (SDS) for Lp-PLA2-IN-16 could not be located. The information presented here is based on general best practices for the disposal of novel or uncharacterized research chemicals and should not be considered a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
When the hazards of a chemical are unknown, it must be handled and disposed of as a hazardous substance. Improper disposal can pose a significant risk to human health and the environment.
Immediate Safety and Disposal Plan
The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Treat this compound as hazardous waste.
Step-by-Step Disposal Procedure for Uncharacterized Research Chemicals:
-
Do Not Dispose in Standard Waste Streams: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1]
-
Label as Hazardous Waste: The waste container must be clearly labeled as "Hazardous Waste." The label should include the chemical name ("this compound"), the quantity, and the date.[2] All containers, even those for temporary use, must be properly labeled.[3]
-
Use Appropriate Waste Containers: Collect waste in a sturdy, leak-proof container that is chemically compatible with the substance.[1] The container must be kept securely closed except when adding waste.[2]
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams.[4] Store incompatible wastes separately to prevent violent reactions or the emission of toxic gases.[5]
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be at or near the point of waste generation.[6]
-
Contact Your EHS Department: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] They are responsible for ensuring disposal is handled in a safe, environmentally sound manner that complies with all federal, state, and local regulations.[6]
-
Document Everything: Maintain an accurate inventory of the chemicals in your lab, including waste.[3]
Illustrative Hazard Profile of a Related Compound: Lp-PLA2-IN-3
To provide context on potential hazards, the following information is summarized from the Safety Data Sheet for Lp-PLA2-IN-3 , a different but related compound. This information may not be applicable to this compound and is for illustrative purposes only.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement for Disposal |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant.[4] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[4] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[4] |
Data sourced from the DC Chemicals Safety Data Sheet for Lp-PLA2-IN-3.[4]
This example underscores the potential for related compounds to be hazardous to both human health and the environment, reinforcing the need to treat this compound as hazardous waste.
Disposal Workflow for Uncharacterized Chemicals
The following diagram outlines the decision-making process for the proper disposal of a research chemical for which a Safety Data Sheet is not available.
Caption: Disposal workflow for an uncharacterized research chemical.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Lp-PLA2-IN-16
Disclaimer: No specific Safety Data Sheet (SDS) for Lp-PLA2-IN-16 was located. The following guidance is based on the safety information for the structurally similar compound, Lp-PLA2-IN-3, and general laboratory safety practices. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE based on the hazards identified for a similar compound, Lp-PLA2-IN-3, which is classified as harmful if swallowed and very toxic to aquatic life.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a certified respirator if aerosols may be generated or if working in a poorly ventilated area. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
-
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don the appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Preparation and Use:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use to prevent cross-contamination.
-
Avoid eating, drinking, or smoking in the laboratory area.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste contaminated with this compound separately from other laboratory waste. This includes unused compound, contaminated PPE, and cleaning materials.
-
-
Waste Containment:
-
Use clearly labeled, sealed, and chemical-resistant containers for all this compound waste.
-
-
Disposal Procedure:
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
